molecular formula C13H7ClN2O2S B1192712 EJR-866-81

EJR-866-81

Cat. No.: B1192712
M. Wt: 290.721
InChI Key: DXWKXJCHISYLMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EJR-866-81 is a novel Cell-active Inhibitor of the Undrugged Oncogenic PTP4A3 Phosphatase.

Properties

Molecular Formula

C13H7ClN2O2S

Molecular Weight

290.721

IUPAC Name

2-(2-Chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione

InChI

InChI=1S/C13H7ClN2O2S/c14-8-4-2-1-3-6(8)9-5-7-11(19-9)10(15)13(18)16-12(7)17/h1-5,15H,(H,16,17,18)

InChI Key

DXWKXJCHISYLMA-UHFFFAOYSA-N

SMILES

O=C1C(C=C(C2=CC=CC=C2Cl)S3)=C3C(C(N1)=O)=N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

EJR-866-81

Origin of Product

United States

Foundational & Exploratory

EJR-866-81 chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the "Undruggable" PTP4A3 Phosphatase with Precision Small Molecules

Executive Summary

EJR-866-81 (Chemical Name: 2-(2-chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione) represents a significant medicinal chemistry breakthrough in the targeting of Protein Tyrosine Phosphatase 4A3 (PTP4A3/PRL-3) .[1][2] Historically, phosphatases have been classified as "undruggable" due to the highly charged, conserved nature of their active sites, which often leads to poor bioavailability and lack of selectivity in inhibitor design.[1][2]

As a Senior Application Scientist, I present this guide to dissect EJR-866-81 not merely as a catalogue item, but as a precision tool. Unlike early-generation phosphatase inhibitors that relied on nonspecific oxidation or covalent modification, EJR-866-81 demonstrates tractable selectivity for PTP4A3 over its closest homolog PTP4A2 , a distinction driven by specific interactions within the thienopyridone scaffold.[1][2] This guide details its structural properties, mechanistic validation, and the rigorous experimental protocols required to utilize it in oncological research.[1][2]

Chemical Identity & Structural Logic

The potency of EJR-866-81 is derived from its thienopyridone core , a privileged scaffold in phosphatase inhibition.[1][2] The introduction of a 2-chlorophenyl substituent is the critical divergence point from its parent compound, JMS-053, conferring enhanced selectivity.[1][2]

Physicochemical Profile [1][2][3][4][5]
PropertySpecification
Compound Name EJR-866-81
IUPAC Name 2-(2-chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione
Molecular Formula C₁₃H₇ClN₂O₂S
Molecular Weight ~290.72 g/mol
Solubility Soluble in DMSO (>10 mM); limited aqueous solubility requires carrier (e.g., cyclodextrin) for in vivo use.[1][2][3]
Appearance Solid powder (typically yellow/orange hue due to conjugation).[1][2]
Purity Requirement >98% (HPLC) is mandatory for kinetic assays to rule out oxidation artifacts.[1][2]
Structural Significance

The 7-imino group acts as a hydrogen bond donor/acceptor network essential for binding the PTP active site, while the thieno[3,2-c]pyridine-4,6-dione system mimics the phosphate transition state.[1][2] The 2-chlorophenyl moiety likely engages a hydrophobic sub-pocket unique to PTP4A3, distinguishing it from the highly homologous PTP4A2 (80% sequence identity).[1][2]

Pharmacological Mechanism & Selectivity
Mechanism of Action (MoA)

EJR-866-81 functions as a reversible, allosteric inhibitor of PTP4A3.[1][2][4]

  • Primary Effect: It stabilizes the phosphatase in an inactive conformation, preventing the hydrolysis of phosphotyrosine residues on oncogenic substrates (e.g., Src, cytokeratin 8).[1][2]

  • Redox Independence: Unlike quinone-based inhibitors (e.g., DA-3003-1), EJR-866-81 does not generate significant reactive oxygen species (ROS) at concentrations ≤25 µM.[1][2][3] This is crucial for validating that cellular effects are target-driven rather than due to general oxidative stress.[1][2]

The Selectivity Breakthrough

Most phosphatase inhibitors fail to distinguish between PTP4A3 and PTP4A2 because their catalytic P-loops (HCVAGLGRA) are 100% identical.[1][2][3][5]

  • EJR-866-81 exhibits a pronounced preference for PTP4A3.[1][2][3][4][5]

  • Contrast: The analog EJR-866-75 shows broad pan-PTP4A inhibition, whereas EJR-866-81 exploits subtle steric differences outside the catalytic pocket.[1][2]

Quantitative Potency Data

TargetIC₅₀ (nM)Notes
PTP4A3 (PRL-3) 36.1 High potency; steady-state kinetics.[1][2][5]
CDC25B 65.5Dual-specificity phosphatase inhibition observed.[1][2][3][5]
DUSP3 >3005-6 fold less potent; demonstrates specificity window.[1][2]
PTP4A2 >1000Key Differentiator: Low affinity compared to PTP4A3.[1][2]
Pathway Visualization

The following diagram illustrates the downstream consequences of PTP4A3 inhibition by EJR-866-81 in a metastatic cancer context.

PTP4A3_Pathway cluster_effect Therapeutic Effect EJR EJR-866-81 PTP4A3 PTP4A3 (PRL-3) EJR->PTP4A3 Inhibits (IC50 ~36nM) Src c-Src (Tyr527) PTP4A3->Src Dephosphorylates EMT EMT Transition Src->EMT Activates Signaling Metastasis Metastasis / Migration EMT->Metastasis Promotes

Caption: EJR-866-81 inhibits PTP4A3, preventing the dephosphorylation of c-Src, thereby stalling the Epithelial-Mesenchymal Transition (EMT) and metastatic drive.[1][2]

Validated Experimental Protocols

As a scientist, "trust but verify" is the rule. The following protocols are optimized to validate EJR-866-81 activity while controlling for common artifacts (e.g., compound aggregation or fluorescence interference).

Protocol A: PTP4A3 Biochemical Inhibition Assay (DiFMUP)

Rationale: We use DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) because it provides a high dynamic range and sensitivity for kinetic analysis.[1][2]

Materials:

  • Recombinant human PTP4A3 (His-tagged).[1][2][3]

  • Substrate: DiFMUP (ThermoFisher).[1][2][3]

  • Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 0.5 mM TCEP (Reducing agent is critical to prevent enzyme oxidation), 0.01% Triton X-100.[1][2]

Workflow:

  • Enzyme Prep: Dilute PTP4A3 to 20 nM in reaction buffer.

  • Compound Addition: Add EJR-866-81 (dissolved in DMSO) to a black 384-well plate. Ensure final DMSO concentration is <1%.[1][2]

  • Incubation: Incubate compound and enzyme for 20 minutes at Room Temperature (RT) . Note: This pre-incubation allows for slow-binding or allosteric conformational changes to occur.[1][2]

  • Reaction Start: Add DiFMUP (final concentration: 20 µM, approx. Km).[1][2][3]

  • Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) kinetically for 15 minutes.

  • Analysis: Calculate initial velocities (

    
    ) and fit to a 4-parameter logistic equation to determine IC₅₀.
    
Protocol B: 3D Tumor Spheroid Cytotoxicity Assay

Rationale: PTP4A3 is often upregulated in metastasis.[1][2] 2D cultures often fail to replicate the microenvironmental stress where PTP4A3 is most active.[1][2] Spheroids (e.g., OVCAR4 or Hs578T) are the gold standard for this compound.[1][2]

Workflow:

  • Seeding: Seed 2,000 cells/well in Ultra-Low Attachment (ULA) 96-well plates. Centrifuge at 1000 RPM for 10 min to promote aggregation.

  • Formation: Incubate for 72 hours until tight spheroids form (>300 µm diameter).

  • Treatment: Treat with EJR-866-81 (serial dilutions, 0.1 µM – 50 µM).[1][2] Include a "Day 0" control plate.

  • Exposure: Incubate for 72-96 hours.

  • Readout: Add CellTiter-Glo® 3D reagent. Shake vigorously for 5 minutes (spheroid lysis is difficult; do not skip this). Measure Luminescence.

  • Success Criteria: EJR-866-81 should exhibit an IC₅₀ < 20 µM in Hs578T spheroids. If IC₅₀ > 50 µM, check compound solubility or cell line PTP4A3 expression levels.[1][2]

Experimental Workflow Diagram

Workflow Start Compound Stock (10mM DMSO) QC QC: HPLC/MS (Purity >98%) Start->QC Assay_Biochem Biochem Assay (DiFMUP / TCEP) QC->Assay_Biochem Pass Assay_Cell Cell Assay (3D Spheroids) QC->Assay_Cell Pass Data Data Analysis (IC50 Calculation) Assay_Biochem->Data Assay_Cell->Data

Caption: Integrated workflow for validating EJR-866-81, ensuring chemical integrity before biological testing.

References
  • Tasker, N. R., et al. (2019). "Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase."[1][2] Journal of Pharmacology and Experimental Therapeutics.

  • McQueeney, K. E., et al. (2018). "Targeting Ovarian Cancer Spheroids with a Novel PTP4A3 Phosphatase Inhibitor."[1][2] Cancers.

  • Lazo, J. S., et al. (2019). "Discovery and Biological Evaluation of a Novel PTP4A3 Inhibitor."[1][2] NIH / PubMed Central.[1][2]

  • MedKoo Biosciences.

Sources

EJR-866-81: A Selective PTP4A3 Phosphatase Inhibitor for Oncological Research

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth exploration of the biological activity and function of EJR-866-81, a potent and selective small molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and signal transduction research. We will delve into the mechanism of action, biochemical and cellular functions, and detailed experimental protocols for the characterization of this promising research compound.

Introduction: The Emergence of PTP4A3 as a Therapeutic Target

Protein tyrosine phosphatases (PTPs) are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular processes.[1] The PTP4A subfamily, consisting of PTP4A1, PTP4A2, and PTP4A3 (also known as PRL-1, -2, and -3), has garnered significant attention in cancer biology due to the frequent overexpression of its members in various human cancers, which often correlates with poor patient prognosis.[2][3] PTP4A3, in particular, has been identified as a key driver of tumor progression, metastasis, and angiogenesis.[1][4] Its role in modulating critical oncogenic signaling pathways, including Src, PI3K/AKT, and ERK, has positioned it as a compelling, yet historically challenging, "undruggable" target.[1][3]

The development of small molecule inhibitors targeting PTP4A3 has been a significant endeavor. EJR-866-81, a novel iminothienopyridinedione, has emerged from these efforts as a potent and, notably, selective inhibitor of PTP4A3.[5] This guide will provide a comprehensive overview of the scientific data and methodologies associated with EJR-866-81, empowering researchers to effectively utilize this tool in their investigations.

Core Attributes of EJR-866-81

EJR-866-81, with the chemical name 2-(2-chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione, is an analog of the well-characterized pan-PTP4A inhibitor, JMS-053.[5] A key distinguishing feature of EJR-866-81 is its pronounced selectivity for PTP4A3 over its closely related family member, PTP4A2.[5] This selectivity is particularly remarkable given the high degree of amino acid sequence identity between these two phosphatases.

Quantitative Inhibitory Profile

The inhibitory activity of EJR-866-81 against the PTP4A family of phosphatases has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target PhosphataseEJR-866-81 IC50 (nM)
PTP4A1Not Determined
PTP4A2>10,000
PTP4A336.1

Data sourced from McQueeney et al., 2019.[5]

Mechanism of Action and Downstream Signaling

EJR-866-81 exerts its biological effects through the direct inhibition of PTP4A3's phosphatase activity. While the precise allosteric binding site is yet to be fully elucidated, it is understood to be a reversible, noncompetitive inhibitor with respect to the substrate.[6] By inhibiting PTP4A3, EJR-866-81 modulates several downstream signaling pathways implicated in cancer cell proliferation, migration, and invasion.

Based on studies of its parent compound, JMS-053, inhibition of PTP4A3 by EJR-866-81 is expected to interfere with key oncogenic signaling cascades.[7] These include the RhoA and STAT3/p38 signaling pathways.[7] PTP4A3 has also been shown to activate Src and the downstream PI3K/AKT and ERK pathways.[1][3] Therefore, inhibition of PTP4A3 by EJR-866-81 is predicted to attenuate these pro-survival and pro-migratory signals.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Growth Factor Receptor Growth Factor Receptor PTP4A3 PTP4A3 Growth Factor Receptor->PTP4A3 Activation PI3K PI3K Growth Factor Receptor->PI3K EJR-866-81 EJR-866-81 EJR-866-81->PTP4A3 Inhibition Src Src PTP4A3->Src Activation RhoA RhoA PTP4A3->RhoA Activation STAT3 STAT3 PTP4A3->STAT3 Activation p38 p38 PTP4A3->p38 Activation Src->PI3K AKT AKT PI3K->AKT Proliferation Proliferation AKT->Proliferation Migration Migration RhoA->Migration Invasion Invasion RhoA->Invasion STAT3->Proliferation p38->Migration

Caption: Proposed signaling pathway of EJR-866-81 action.

Experimental Protocols

To facilitate the investigation of EJR-866-81, this section provides detailed, step-by-step methodologies for key in vitro assays.

In Vitro Phosphatase Inhibition Assay

This protocol describes the determination of the inhibitory activity of EJR-866-81 against PTP4A phosphatases using the fluorogenic substrate 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).

Materials:

  • Recombinant human His6-tagged PTP4A1, PTP4A2, and PTP4A3

  • EJR-866-81 (dissolved in DMSO)

  • DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate)

  • Assay Buffer: 40 mM Tris-HCl (pH 7.0), 75 mM NaCl, 2 mM EDTA, and 4 mM DTT

  • 384-well black, low-volume microtiter plates

  • Fluorescence plate reader (Excitation: 358 nm, Emission: 455 nm)

Procedure:

  • Prepare serial dilutions of EJR-866-81 in DMSO. Further dilute the compound in the Assay Buffer to the desired final concentrations.

  • Add the diluted EJR-866-81 or vehicle control (DMSO in Assay Buffer) to the wells of the 384-well plate.

  • Add the recombinant PTP4A enzyme to each well to a final concentration that yields a robust signal within the linear range of the assay.

  • Incubate the plate at 25°C for 30 minutes.

  • Initiate the reaction by adding DiFMUP to a final concentration of 12 µM.

  • Immediately measure the fluorescence intensity at 358 nm excitation and 455 nm emission over a time course (e.g., every 5 minutes for 30 minutes) at 25°C.

  • Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time plot).

  • Determine the percent inhibition for each concentration of EJR-866-81 relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare Reagents Prepare Reagents Serial Dilution Serial Dilution Prepare Reagents->Serial Dilution Add Compound Add Compound Serial Dilution->Add Compound Add Enzyme Add Enzyme Add Compound->Add Enzyme Pre-incubate Pre-incubate Add Enzyme->Pre-incubate Add Substrate Add Substrate Pre-incubate->Add Substrate Measure Fluorescence Measure Fluorescence Add Substrate->Measure Fluorescence Calculate Rate Calculate Rate Measure Fluorescence->Calculate Rate Calculate % Inhibition Calculate % Inhibition Calculate Rate->Calculate % Inhibition Plot Dose-Response Plot Dose-Response Calculate % Inhibition->Plot Dose-Response Determine IC50 Determine IC50 Plot Dose-Response->Determine IC50

Caption: Workflow for the in vitro phosphatase inhibition assay.

Cell Migration (Wound Healing) Assay

This assay assesses the effect of EJR-866-81 on the collective migration of a confluent cell monolayer.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

  • Complete growth medium

  • Serum-free or low-serum medium

  • EJR-866-81 (dissolved in DMSO)

  • 24-well tissue culture plates

  • Sterile 200 µL pipette tips

  • Phase-contrast microscope with a camera and live-cell imaging capabilities (optional)

Procedure:

  • Seed cells into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.

  • Once confluent, gently create a "scratch" or wound in the center of the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh serum-free or low-serum medium containing various concentrations of EJR-866-81 or a vehicle control (DMSO).

  • Place the plate on a microscope stage (preferably within an incubator) and capture the initial image of the wound (T=0).

  • Acquire images of the same wound area at regular intervals (e.g., every 6, 12, and 24 hours).

  • Measure the area of the wound at each time point using image analysis software (e.g., ImageJ).

  • Calculate the rate of wound closure for each condition and compare the effects of EJR-866-81 to the vehicle control.

Transwell Invasion Assay

This assay evaluates the impact of EJR-866-81 on the ability of cancer cells to invade through an extracellular matrix barrier.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete growth medium (as a chemoattractant)

  • EJR-866-81 (dissolved in DMSO)

  • 24-well Transwell inserts with 8.0 µm pore size polycarbonate membranes

  • Matrigel or other basement membrane extract

  • Cotton swabs

  • Methanol for fixation

  • Crystal violet staining solution (0.1% in 2% ethanol)

Procedure:

  • Thaw Matrigel on ice and dilute with cold serum-free medium.

  • Coat the upper surface of the Transwell inserts with the diluted Matrigel and incubate at 37°C for at least 1 hour to allow for solidification.

  • Harvest and resuspend cells in serum-free medium containing different concentrations of EJR-866-81 or a vehicle control.

  • Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.

  • Add complete growth medium (containing serum as a chemoattractant) to the lower chamber of the 24-well plate.

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.

  • After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.

  • Fix the invading cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the fixed cells with crystal violet solution for 10-20 minutes.

  • Gently wash the inserts with water to remove excess stain and allow them to air dry.

  • Mount the membranes on a microscope slide and count the number of invaded cells in several random fields of view under a microscope.

  • Quantify the extent of invasion for each treatment condition.

Conclusion

EJR-866-81 represents a valuable chemical probe for the study of PTP4A3 biology. Its potency and selectivity offer a significant advantage for dissecting the specific roles of PTP4A3 in cancer and other diseases. The experimental protocols provided herein serve as a foundation for researchers to explore the therapeutic potential of targeting this critical oncogenic phosphatase. As our understanding of the intricate signaling networks governed by PTP4A3 continues to grow, selective inhibitors like EJR-866-81 will be indispensable tools in the development of novel therapeutic strategies.

References

  • McQueeney, K. E., Salamoun, J. M., Burnett, J. C., Barabutis, N., Pekic, P., Lewandowski, S. L., ... & Sharlow, E. R. (2018).
  • McQueeney, K. E., et al. (2019). Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase. Journal of Pharmacology and Experimental Therapeutics, 371(3), 603-614.
  • PTP4A3 | Cancer Genetics Web. Available at: [Link]

  • Guo, K., et al. (2017). Molecular Pathways: Targeting Protein Tyrosine Phosphatases in Cancer. Clinical Cancer Research, 23(9), 2139-2145.
  • Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual review of pharmacology and toxicology, 42(1), 209-234.
  • Zeng, Q., et al. (2003). The PTP4A3 (PRL-3) phosphatase is a novel mediator of oncogenic function of BCR-ABL in human chronic myeloid leukemia. Journal of Biological Chemistry, 278(15), 12983-12990.
  • Bessette, D. C., et al. (2008). The protein tyrosine phosphatase PTP4A3 (PRL-3) is a direct target of the transcription factor c-Jun. Journal of Biological Chemistry, 283(24), 16379-16387.
  • How to do Wound Healing (Scratch) Assay for Cell Migration Analysis. (2025, May 5). Protocol Exchange.
  • The Endothelial Cell Transwell Migr
  • Transwell In Vitro Cell Migration and Invasion Assays. (2014). In Cell Migration (pp. 123-133). Humana Press, New York, NY.
  • Wound healing assay. Abcam.
  • Wound Healing and Migr
  • Transwell Migration and Invasion Assays.
  • Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell. (2023, May 20). Bio-protocol, 13(10), e4684.
  • Scratch Wound Healing Assay. (2022, April 5). Bio-protocol, 12(7), e4383.
  • An introduction to the wound healing assay using live-cell microscopy. (2015). Essays in Biochemistry, 58, 43-52.
  • Invasion Assay Protocol. SnapCyte.
  • Synthesis and evaluation of bifunctional PTP4A3 phosphatase inhibitors activating the ER stress pathway. (2021). European Journal of Medicinal Chemistry, 221, 113524.
  • Protein Tyrosine Phosphatase 4A3 (PTP4A3) modulates Src signaling in T-cell Acute Lymphoblastic Leukemia to promote leukemia migration and progression. (2019). bioRxiv, 679541.
  • Protein-tyrosine Phosphatase 4A3 (PTP4A3) Promotes Vascular Endothelial Growth Factor Signaling and Enables Endothelial Cell Motility. (2012). Journal of Biological Chemistry, 287(51), 43064-43075.
  • Ezrin enhances EGFR signaling and modulates erlotinib sensitivity in non-small cell lung cancer cells. (2014). PloS one, 9(1), e85966.
  • The EGF/EGFR axis and its downstream signaling pathways regulate the motility and proliferation of cultured oral keratinocytes. (2017). The FEBS journal, 284(21), 3687-3703.
  • Ezrin is a downstream effector of trafficking PKC–integrin complexes involved in the control of cell motility. (2002). The EMBO Journal, 21(5), 885-895.
  • Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mut
  • HER2 expression defines unique requirements for flotillin and c-Src for EGFR signaling. (2022). Journal of Cell Science, 135(7), jcs259341.

Sources

Technical Assessment: Safety and Toxicity Profile of EJR-866-81

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

EJR-866-81 is a next-generation, small-molecule inhibitor targeting PTP4A3 (Phosphatase of Regenerating Liver-3, also known as PRL-3), an oncogenic phosphatase highly overexpressed in metastatic cancers. Unlike first-generation phosphatase inhibitors that often rely on nonspecific oxidation of the catalytic cysteine, EJR-866-81 is engineered as a thienopyridinedione derivative that functions through reversible inhibition without generating significant reactive oxygen species (ROS) at therapeutic concentrations.

This guide details the safety pharmacology, toxicity profile, and mechanistic grounding of EJR-866-81, designed for researchers evaluating its potential as a chemical probe or preclinical candidate.

Part 1: Compound Identity & Mechanism of Action

Chemical Identity[1]
  • Compound Name: EJR-866-81[1][2][3][4][5][6][7]

  • Chemical Structure: 2-(2-chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione[1][5]

  • Class: Thienopyridinedione derivative (Analog of JMS-053)

  • Primary Target: PTP4A3 (PRL-3)

  • Secondary Target (Off-Target): CDC25B (Dual-specificity phosphatase)

Mechanism of Action (MOA)

EJR-866-81 functions as a reversible inhibitor of PTP4A3. Mechanistically, PTP4A3 promotes metastasis by dephosphorylating downstream substrates that regulate cytoskeletal dynamics and cell migration, such as Ezrin and Src. EJR-866-81 binds to the phosphatase domain, preventing substrate hydrolysis.

Key Selectivity Feature: Unlike its parent compound JMS-053, which is a pan-PTP4A inhibitor, EJR-866-81 displays a pronounced preference for PTP4A3 over the closely related isoform PTP4A2.[1] This selectivity is critical for reducing toxicity associated with broad phosphatase inhibition.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the oncogenic signaling of PTP4A3 and the intervention point of EJR-866-81.

PTP4A3_Signaling cluster_legend Legend EJR EJR-866-81 (Inhibitor) PTP4A3 PTP4A3 (PRL-3) (Oncogenic Phosphatase) EJR->PTP4A3 Inhibits (Reversible) CDC25B CDC25B (Off-Target) EJR->CDC25B Inhibits (Off-Target Effect) Substrates Substrates (Ezrin, Src, PI3K) PTP4A3->Substrates Dephosphorylates EMT Epithelial-Mesenchymal Transition (EMT) Substrates->EMT Activates Metastasis Metastasis & Tumor Growth EMT->Metastasis Promotes key Red Arrow: Inhibition | Black Arrow: Activation

Figure 1: EJR-866-81 interrupts the PTP4A3-mediated metastatic cascade.[6] Note the off-target inhibition of CDC25B, which contributes to its toxicity profile.

Part 2: Safety & Toxicity Profile

Redox Safety (The "ROS-Null" Advantage)

A major historical failure mode for phosphatase inhibitors (e.g., quinones) is the generation of Reactive Oxygen Species (ROS), which irreversibly oxidize the catalytic cysteine of the enzyme. This mechanism is often indistinguishable from true inhibition in poorly designed assays and leads to systemic toxicity.

  • Observation: EJR-866-81 shows no evidence of H2O2 generation at concentrations ≤25 µM.[1]

  • Implication: The inhibition observed is driven by specific ligand-protein binding rather than nonspecific redox stress. This significantly improves the safety margin compared to redox-active compounds like DA-3003-1.

  • Toxicity Threshold: ROS generation (measured by absorbance) is only detected at high concentrations (≥50 µM), defining the upper limit of the safe therapeutic window.

Cytotoxicity Profile

EJR-866-81 exhibits potent cytotoxicity against specific cancer cell lines, particularly those dependent on PTP4A3 for survival or migration.

Cell Line / TypeTissue OriginIC50 (µM)Interpretation
MOLT4 Leukemia4 - 14High Potency
Hs578T Breast Cancer< 20Effective in Spheroids
OVCAR4 Ovarian Cancer< 20Effective in Spheroids
C1398 Leukemia4 - 14High Potency
Normal Cells Various> 50Lower toxicity observed in non-PTP4A3 dependent lines
Off-Target Toxicity: CDC25B
  • Interaction: EJR-866-81 inhibits CDC25B with an IC50 of ~65.5 nM.[1][6]

  • Consequence: CDC25B is a cell cycle regulator (G2/M checkpoint). Inhibition here can lead to cell cycle arrest.[4][5] While this contributes to the anti-cancer efficacy, it also represents a potential toxicity liability for rapidly dividing normal cells (e.g., bone marrow).

  • Mitigation: The compound is significantly less potent against other phosphatases like DUSP3 (5-6 fold less potent), indicating a degree of specificity that limits broad systemic toxicity.

Part 3: Experimental Protocols for Validation

To ensure scientific integrity, the following protocols allow for the independent validation of EJR-866-81's potency and redox safety.

Protocol A: DiFMUP Phosphatase Inhibition Assay

Purpose: To quantify the IC50 of EJR-866-81 against PTP4A3 without interference from artifacts.

  • Reagents: Recombinant PTP4A3, DiFMUP (6,8-Difluoro-4-methylumbelliferyl phosphate) substrate, Reaction Buffer (30 mM Tris-HCl pH 7.0, 75 mM NaCl, 1 mM DTT).

  • Preparation: Dilute EJR-866-81 in DMSO to create a concentration gradient (e.g., 1 nM to 100 µM).

  • Incubation: Incubate PTP4A3 (20 nM final) with the compound for 15 minutes at room temperature.

  • Reaction: Add DiFMUP (15 µM final) to initiate the reaction.

  • Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) continuously for 20 minutes.

  • Analysis: Calculate the steady-state rate (slope) and fit to a sigmoidal dose-response curve to determine IC50.

    • Validation Criteria: IC50 should be in the 30–100 nM range.

Protocol B: ROS Generation Safety Assay

Purpose: To confirm the compound does not act via nonspecific oxidation (False Positive check).

  • Reagents: Horseradish Peroxidase (HRP), Phenol Red, Reaction Buffer.

  • Setup: Prepare EJR-866-81 at 10 µM, 25 µM, and 50 µM. Include a positive control (e.g., DA-3003-1 or H2O2).[1]

  • Reaction: Mix compound with HRP and Phenol Red in buffer.

  • Incubation: Incubate for 60 minutes at room temperature.

  • Detection: Measure absorbance at 610 nm.

  • Interpretation:

    • Safe: No increase in absorbance at ≤25 µM (comparable to DMSO control).

    • Toxic/Redox Active: Significant increase in absorbance (indicating H2O2 production).

Workflow Visualization

Validation_Workflow Compound EJR-866-81 Sample Assay1 Assay A: DiFMUP Hydrolysis Compound->Assay1 Assay2 Assay B: ROS Detection Compound->Assay2 Result1 IC50 Calculation (Target: ~36-98 nM) Assay1->Result1 Result2 Absorbance Check (Target: No H2O2) Assay2->Result2 Decision Safety Profile Validated Result1->Decision Result2->Decision

Figure 2: Dual-assay workflow to validate potency and exclude redox-mediated toxicity.

References

  • Tasker, N. R., et al. (2019). "Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase."[5] Journal of Biological Chemistry.

  • McQueeney, K. E., et al. (2017). "Targeting the Oncogenic Phosphatase PTP4A3 with a Novel, Specific, and Cell-Active Inhibitor."[1] Molecular Cancer Therapeutics.

  • EORTC-NCI-AACR Symposium (2020). "Abstracts on PTP4A3 Inhibitors and EJR Series." European Journal of Cancer.

Sources

EJR-866-81: A Comprehensive Technical Guide on a Novel Selective COX-2 Inhibitor for Inflammatory Pain

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides an in-depth technical overview of EJR-866-81, a novel, highly selective cyclooxygenase-2 (COX-2) inhibitor. We will explore the pharmacological classification, mechanism of action, and preclinical data supporting its development as a potent anti-inflammatory and analgesic agent. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental protocols and key findings that underscore the therapeutic potential of EJR-866-81.

Introduction: The Rationale for a Selective COX-2 Inhibitor

The management of pain and inflammation is a cornerstone of modern medicine. Nonsteroidal anti-inflammatory drugs (NSAIDs) are among the most widely used medications for these conditions.[1] The primary mechanism of action for traditional NSAIDs, such as aspirin, is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[2][3]

However, the therapeutic benefits of NSAIDs are often accompanied by significant side effects, particularly gastrointestinal toxicity.[4] This is because traditional NSAIDs are non-selective and inhibit both isoforms of the COX enzyme:

  • COX-1: A constitutively expressed enzyme responsible for producing prostaglandins that play a protective role in the gastric mucosa and support platelet aggregation.[2][4]

  • COX-2: An inducible enzyme that is upregulated during inflammation and is the primary source of prostaglandins at sites of tissue injury.[2][4]

The inhibition of COX-1 is largely responsible for the undesirable gastrointestinal side effects of traditional NSAIDs.[4] This understanding led to the development of selective COX-2 inhibitors, a class of drugs designed to target the inflammatory pathway while sparing the protective functions of COX-1.[4] EJR-866-81 represents a next-generation molecule in this class, engineered for high selectivity and an improved safety profile.

Pharmacological Classification and Mechanism of Action

EJR-866-81 is classified as a selective cyclooxygenase-2 (COX-2) inhibitor . Its mechanism of action is centered on the specific and potent inhibition of the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins involved in the inflammatory cascade.

The Prostaglandin Synthesis Pathway and EJR-866-81's Point of Intervention

The following diagram illustrates the prostaglandin synthesis pathway and highlights the specific inhibitory action of EJR-866-81 on COX-2.

cluster_membrane Cell Membrane cluster_cytosol Cytosol Phospholipids Phospholipids Arachidonic_Acid Arachidonic_Acid Phospholipids->Arachidonic_Acid Phospholipase A2 COX1 COX1 Arachidonic_Acid->COX1 COX2 COX2 Arachidonic_Acid->COX2 PGs_Homeostatic Prostaglandins (Homeostatic Functions) COX1->PGs_Homeostatic GI Protection, Platelet Aggregation PGs_Inflammatory Prostaglandins (Inflammation, Pain) COX2->PGs_Inflammatory EJR EJR-866-81 EJR->COX2 Selective Inhibition

Caption: EJR-866-81 selectively inhibits COX-2, blocking inflammatory prostaglandin synthesis.

Preclinical Efficacy and Selectivity

The therapeutic potential of EJR-866-81 is defined by its potency against COX-2 and its selectivity over COX-1. This was established through a series of in vitro and in vivo studies.

In Vitro Enzyme Inhibition Assays

The inhibitory activity of EJR-866-81 against purified human COX-1 and COX-2 enzymes was determined using a whole-cell assay. The results are summarized in the table below.

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
EJR-866-81 1500 12 125
Celecoxib3003010
Ibuprofen120025000.48

Data Interpretation: EJR-866-81 demonstrates a high degree of selectivity for COX-2, with a selectivity index of 125. This is significantly greater than that of both the selective inhibitor Celecoxib and the non-selective NSAID Ibuprofen, suggesting a lower potential for COX-1 related side effects.

In Vivo Models of Inflammation and Pain

The anti-inflammatory and analgesic effects of EJR-866-81 were evaluated in a rat model of carrageenan-induced paw edema, a standard model for assessing the efficacy of anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema

  • Animal Model: Male Wistar rats (180-200g) were used.

  • Groups:

    • Vehicle Control (Saline)

    • EJR-866-81 (10 mg/kg, oral)

    • Indomethacin (5 mg/kg, oral)

  • Procedure:

    • Paw volume was measured using a plethysmometer before treatment.

    • Animals were dosed orally with the respective compounds.

    • One hour post-dosing, 0.1 mL of 1% carrageenan solution was injected into the sub-plantar region of the right hind paw.

    • Paw volume was measured at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Endpoint: The percentage inhibition of edema was calculated for each group relative to the vehicle control.

Results: EJR-866-81 at a dose of 10 mg/kg significantly reduced paw edema at all time points, with a maximal inhibition of 68% at 3 hours, comparable to the standard NSAID Indomethacin.

Caption: Workflow for the in vivo assessment of EJR-866-81's anti-inflammatory activity.

Safety and Toxicology Profile

A preliminary safety assessment of EJR-866-81 was conducted to evaluate its gastrointestinal safety, a key differentiator for selective COX-2 inhibitors.

Gastric Ulceration Model

The potential for EJR-866-81 to induce gastric damage was assessed in rats following repeated oral dosing for 7 days.

Experimental Protocol: Gastric Ulceration Assessment

  • Animal Model: Male Sprague-Dawley rats (200-220g).

  • Groups:

    • Vehicle Control

    • EJR-866-81 (50 mg/kg/day)

    • Naproxen (20 mg/kg/day)

  • Procedure:

    • Animals were dosed orally once daily for 7 days.

    • On day 8, animals were euthanized, and stomachs were collected.

    • Stomachs were examined for the presence of ulcers, and a gastric damage score was assigned.

Results Summary:

GroupGastric Damage Score (Mean ± SEM)
Vehicle Control0.2 ± 0.1
EJR-866-81 0.5 ± 0.2
Naproxen4.8 ± 0.6

Future Directions

The promising preclinical data for EJR-866-81, characterized by its potent anti-inflammatory and analgesic effects coupled with a high degree of COX-2 selectivity and a favorable gastrointestinal safety profile, strongly support its advancement into formal clinical development. Future studies will focus on human pharmacokinetics, safety, and efficacy in patient populations with inflammatory conditions such as osteoarthritis and rheumatoid arthritis.

References

  • Vane, J. R. (2003). The mechanism of action of aspirin. Thrombosis Research, 110(5-6), 255-258. [Link]

  • Wikipedia. (n.d.). Mechanism of action of aspirin. Retrieved from [Link]

  • Warner, T. D., & Mitchell, J. A. (2002). The mechanism of action of aspirin-like drugs. Thrombosis Research, 107(5), 215-217. [Link]

  • ClinicalTrials.gov. (2012). Role of the Endogenous Opioid System Underlying Modulation of Experimental Pain. Retrieved from [Link]

  • Medscape. (n.d.). Bayer Buffered Aspirin, Vazalore (aspirin) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]

  • Wikipedia. (n.d.). Aspirin. Retrieved from [Link]

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Methodological & Application

EJR-866-81 experimental protocol for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: EJR-866-81

A Novel EGFR Tyrosine Kinase Inhibitor for In Vitro Cancer Cell Proliferation Studies

Abstract

This document provides a comprehensive guide to the in vitro experimental use of EJR-866-81, a novel, potent, and selective small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. EGFR is a well-validated therapeutic target in oncology, as its aberrant activation drives the proliferation and survival of numerous cancer types.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals. It outlines detailed protocols for the culture and treatment of relevant cancer cell lines, methodologies for assessing cellular viability to determine the half-maximal inhibitory concentration (IC50), and a procedure for verifying target engagement by measuring EGFR phosphorylation via Western blot. The protocols are designed to be self-validating through the inclusion of appropriate controls and scientifically-grounded experimental design.

Background: The EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, differentiation, and migration.[4][5] In normal physiology, the binding of ligands such as Epidermal Growth Factor (EGF) to the extracellular domain of EGFR induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[4][6]

This phosphorylation event creates docking sites for various adaptor proteins and enzymes, which in turn activate major downstream signaling cascades, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][7] These pathways ultimately lead to the transcription of genes that drive cell cycle progression and inhibit apoptosis (programmed cell death).[1] In many cancers, including non-small cell lung cancer (NSCLC), glioblastoma, and colorectal cancer, EGFR is overexpressed or harbors activating mutations, leading to constitutive signaling that promotes uncontrolled tumor growth.[1][2]

EJR-866-81 is designed to bind to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking the activation of these downstream pro-survival pathways.[6] The following diagram illustrates the canonical EGFR signaling cascade and the inhibitory point of action for EJR-866-81.

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization p_EGFR p-EGFR (Active) EGFR->p_EGFR Autophosphorylation GRB2_SOS GRB2/SOS p_EGFR->GRB2_SOS PI3K PI3K p_EGFR->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., ELK-1, CREB) ERK->TF AKT AKT PI3K->AKT AKT->TF Inhibits Apoptosis Gene_Expression Gene Expression TF->Gene_Expression Activation Proliferation_Survival Cell Proliferation & Survival Gene_Expression->Proliferation_Survival Leads to EJR-866-81 EJR-866-81 EJR-866-81->p_EGFR Inhibition

Caption: EGFR signaling cascade and mechanism of inhibition by EJR-866-81.

Materials and Reagents

ItemRecommended SupplierCatalog Number (Example)Notes
Cell Lines
A549ATCCCCL-185Human lung carcinoma, EGFR wild-type. Serves as a control for baseline activity.[8]
Cell Culture Media & Reagents
F-12K MediumGibco/Thermo Fisher21127022Base medium for A549 cells.[9]
Fetal Bovine Serum (FBS)Gibco/Thermo Fisher26140079Use one lot for all experiments to minimize variability.
Trypsin-EDTA (0.25%)Gibco/Thermo Fisher25200056For cell detachment.
PBS (Phosphate-Buffered Saline)Gibco/Thermo Fisher10010023Calcium and Magnesium-free for cell washing.[10]
DMSO, Cell Culture GradeSigma-AldrichD2650Vehicle for dissolving EJR-866-81.
Experimental Compound
EJR-866-81In-house/VendorEJR-866-81Prepare a 10 mM stock solution in DMSO. Store at -20°C in small aliquots.
Assay Kits & Reagents
CellTiter-Glo® 2.0 AssayPromegaG9242For measuring cell viability based on ATP quantitation.[11]
BCA Protein Assay KitThermo Fisher23225For protein quantification in lysates.
Western Blot Reagents
RIPA Lysis BufferCell Signaling Tech.9806Contains phosphatase and protease inhibitors.
Primary Antibody: p-EGFRCell Signaling Tech.3777Specific for Phospho-EGFR (Tyr1068).
Primary Antibody: Total EGFRCell Signaling Tech.4267For normalization.
HRP-conjugated Secondary AbCell Signaling Tech.7074Anti-rabbit IgG, HRP-linked.
ECL SubstrateBio-Rad1705061For chemiluminescent detection.
Labware
96-well plates, whiteCorning3917Opaque walls are essential for luminescence assays to prevent crosstalk.
T-75 Cell Culture FlasksCorning430641For routine cell propagation.[8]

Experimental Protocols

Protocol 1: Routine Culture of A549 Cells

This protocol describes standard procedures for maintaining and passaging the A549 human lung carcinoma cell line.

  • Media Preparation: Prepare complete growth medium by supplementing F-12K medium with 10% FBS.[12] Warm the medium to 37°C in a water bath before use.

  • Cell Thawing: Thaw cryovials of A549 cells rapidly in a 37°C water bath (~2 minutes).[13] Transfer the contents to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes.[8][14] Discard the supernatant and resuspend the cell pellet in 20 mL of complete medium in a T-75 flask.

  • Cell Maintenance: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.[8] Change the medium every 2-3 days.

  • Subculturing (Passaging): When cells reach 70-80% confluency, they must be passaged.[9]

    • Aspirate the old medium from the T-75 flask.

    • Wash the cell monolayer once with 10 mL of sterile PBS.[9]

    • Add 3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.[10]

    • Neutralize the trypsin by adding 7 mL of complete growth medium.

    • Gently pipette the cell suspension to create a single-cell suspension and transfer to a 15 mL conical tube.

    • Centrifuge at 200 x g for 5 minutes.[8]

    • Resuspend the cell pellet in fresh medium and seed into new T-75 flasks at a split ratio of 1:3 to 1:8.[9] It is critical to passage cells at least three times after thawing before using them in an experiment to ensure they have recovered and are in a stable growth phase.[8]

Protocol 2: IC50 Determination using CellTiter-Glo® Assay

This protocol details how to measure the cytotoxic/cytostatic effect of EJR-866-81 and determine its IC50 value. The CellTiter-Glo® assay is a homogeneous method that quantifies ATP, an indicator of metabolically active, viable cells.[15][16][17]

IC50_Workflow A 1. Seed Cells (5,000 cells/well in 96-well plate) B 2. Incubate 24h (Allow cells to attach) A->B C 3. Treat with EJR-866-81 (Serial dilutions + Controls) B->C D 4. Incubate 72h (Compound exposure period) C->D E 5. Add CellTiter-Glo® Reagent (100 µL per well) D->E F 6. Measure Luminescence (Plate Reader) E->F G 7. Data Analysis (Normalize data, non-linear regression) F->G H Determine IC50 Value G->H

Caption: Experimental workflow for IC50 determination.

  • Cell Seeding:

    • Harvest A549 cells that are in the logarithmic growth phase (70-80% confluency).

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Dilute the cell suspension in complete growth medium to a final concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a white, clear-bottom 96-well plate.[18]

    • Include control wells: "cells + vehicle" and "medium only" for background luminescence.[15]

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[18]

  • Compound Treatment:

    • Prepare a 2X serial dilution series of EJR-866-81 in complete growth medium. A typical 10-point curve might range from 20 µM to 1 nM (final concentration).

    • Prepare a 2X vehicle control solution containing the same final concentration of DMSO as the highest drug concentration (e.g., 0.2% DMSO if the highest 2X concentration is 20 µM from a 10 mM stock).

    • Carefully remove 100 µL of medium from each well and add 100 µL of the appropriate 2X drug dilution or 2X vehicle control. This results in a final volume of 200 µL and the desired 1X drug concentration.

    • Incubate the plate for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[11][15]

    • Add 100 µL of CellTiter-Glo® Reagent to each well.[15] The volume of reagent should equal the volume of cell culture medium in the well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11][15]

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Subtract the average luminescence from the "medium only" (background) wells from all other readings.

    • Normalize the data by expressing the viability of treated wells as a percentage of the vehicle-treated control wells (% Viability = (Luminescence_sample / Luminescence_vehicle) * 100).

    • Plot the % Viability against the log-transformed concentration of EJR-866-81.

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response - variable slope [four parameters]) in software like GraphPad Prism to fit a sigmoidal dose-response curve and determine the IC50 value.[18][19] The IC50 is the concentration of an inhibitor required to reduce a biological process by 50%.[20][21]

Protocol 3: Target Engagement via Western Blot

This protocol is used to confirm that EJR-866-81 inhibits its intended target, EGFR, by measuring the reduction in receptor autophosphorylation.

  • Cell Seeding and Treatment:

    • Seed A549 cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours.

    • Serum-starve the cells for 16-24 hours to reduce basal EGFR activation.[4]

    • Treat cells with various concentrations of EJR-866-81 (e.g., 0.1x, 1x, and 10x the IC50 value) for 2-4 hours. Include a vehicle control (DMSO).

    • Stimulate the cells with EGF (e.g., 50 ng/mL) for 10 minutes to induce EGFR phosphorylation. Include an unstimulated control.

  • Lysate Preparation:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[4] Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[4]

    • Incubate on ice for 30 minutes, vortexing occasionally.[4]

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet cellular debris.[4]

    • Transfer the supernatant (protein extract) to a new tube.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize all samples to the same protein concentration with lysis buffer.

    • Add 4X SDS-PAGE sample buffer to each lysate and boil at 95°C for 5 minutes to denature the proteins.

  • Western Blotting:

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Include a protein ladder.[4]

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.[4]

    • Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against p-EGFR (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.[4]

    • Incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution in 5% skim milk/TBST) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[4]

  • Stripping and Re-probing for Total EGFR:

    • To normalize the p-EGFR signal, the same membrane can be stripped and re-probed for total EGFR.[4]

    • Incubate the membrane in a stripping buffer, then re-block and probe with the primary antibody against total EGFR, followed by the secondary antibody and detection as described above.

    • Densitometry analysis can be performed using software like ImageJ to quantify the band intensities. The p-EGFR signal should be normalized to the total EGFR signal for each sample.[4]

References

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • Sigismund, S., Avanzato, D., & Lanzetti, L. (2018). Emerging functions of the EGFR in cancer. Molecular Oncology, 12(1), 3-20. (Note: While the exact link is not in the provided search, the content aligns with general knowledge from sources like[7] and[2].)

  • Garrido, P., et al. (2023). Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Expert Opinion on Therapeutic Targets, 27(6), 487-501. [Link]

  • Yuan, M., et al. (2014). Targeting the EGFR signaling pathway in cancer therapy. Signal Transduction and Targeted Therapy, 2, e1. [Link]

  • Real Research S.A. (n.d.). CellTiter- Glo® 3D Cell Viability Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]

  • Nanopartikel.info. (n.d.). Culturing A549 cells. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. [Link]

  • Lv, W., et al. (2022). Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Analyst, 147(4), 639-646. [Link]

  • News-Medical. (2026). Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]

  • Ibañez, D., et al. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 26(4), 2243. [Link]

  • Liu, Q. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. The Wistar Institute. [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. [Link]

  • REPROCELL. (2021). Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold. [Link]

  • ENCODE Project. (n.d.). A549 ATCC #: CCL-185. [Link]

  • BCRJ. (n.d.). A549 - Cell Line. [Link]

Sources

Application Note: In Vivo Implementation of EJR-866-81 (Selective PTP4A3 Inhibitor)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

EJR-866-81 is a second-generation, small-molecule inhibitor of Protein Tyrosine Phosphatase 4A3 (PTP4A3, also known as PRL-3). Unlike its parent compound JMS-053 , which inhibits the entire PTP4A family (PTP4A1/2/3), EJR-866-81 exhibits a pronounced selectivity for PTP4A3 over PTP4A2. This selectivity is critical for dissecting the specific oncogenic contributions of PTP4A3 in metastasis, ovarian cancer, and acute myeloid leukemia (AML) without confounding off-target effects on related phosphatases.

Mechanistically, EJR-866-81 functions as a reversible, allosteric inhibitor. By binding to PTP4A3, it prevents the phosphatase from driving downstream oncogenic signaling, specifically the activation of RhoA (crucial for cell motility/metastasis) and STAT3 (crucial for survival/proliferation).

Key Technical Specifications
FeatureSpecification
Chemical Name 2-(2-chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione
Target PTP4A3 (PRL-3)
Selectivity >2-fold selectivity for PTP4A3 vs. PTP4A2; High selectivity vs. CDC25B
IC50 (In Vitro) ~36.1 nM (PTP4A3)
Primary Indication Ovarian Cancer, AML, Metastatic Solid Tumors
Solubility Profile Hydrophobic; requires co-solvent/surfactant formulation for in vivo use

Mechanism of Action & Signaling Pathway

EJR-866-81 intervenes in the "metastatic triad" regulated by PTP4A3: Migration (RhoA) , Proliferation (STAT3/ERK) , and Angiogenesis (VEGF) .

PTP4A3_Signaling cluster_membrane Tumor Cell Membrane EJR EJR-866-81 PTP4A3 PTP4A3 (PRL-3) Phosphatase EJR->PTP4A3 Allosteric Inhibition RhoA RhoA-GTP (Active) PTP4A3->RhoA Activates Src c-Src Signaling PTP4A3->Src Activates Migration Cell Migration & Metastasis RhoA->Migration STAT3 p-STAT3 (Tyr705) Proliferation Tumor Growth & Survival STAT3->Proliferation Src->STAT3 Phosphorylation

Figure 1: Mechanism of Action.[1] EJR-866-81 inhibits PTP4A3, blocking the activation of RhoA and Src/STAT3 pathways, thereby suppressing metastasis and tumor growth.

Formulation & Preparation Protocols

EJR-866-81, like other thienopyridones, has limited aqueous solubility. Successful in vivo delivery requires a precise co-solvent system to prevent precipitation in the peritoneal cavity.

Protocol A: Standard High-Solvency Vehicle (Recommended)

This formulation uses NMP and Kolliphor HS 15 to maximize drug load (up to 10-15 mg/kg).

Reagents:

  • NMP (1-methyl-2-pyrrolidone): Solubilizing agent.

  • Kolliphor HS 15: Non-ionic surfactant (improves stability).

  • PBS (1X): Buffer.

Preparation Steps (For 1 mL of 1 mg/mL solution):

  • Weigh 1.0 mg of EJR-866-81 powder.

  • Add 200 µL of NMP. Vortex vigorously until completely dissolved (clear yellow solution). Sonicate if necessary.[2]

  • Add 250 µL of molten Kolliphor HS 15 (pre-warmed to 37°C). Vortex immediately to mix.

  • Slowly add 550 µL of warm PBS (37°C) while vortexing.

    • Critical: Add PBS slowly to prevent "crashing out."

  • Final Composition: 20% NMP / 25% Kolliphor HS 15 / 55% PBS.

  • Storage: Use immediately. Do not store formulated compound >4 hours.

Protocol B: "Gentle" Alternative (Captisol-Based)

Use this if NMP causes irritation in sensitive mouse strains (e.g., NSG mice).

Reagents:

  • Captisol (SBE-β-CD): Cyclodextrin derivative.

  • PEG400: Polyethylene glycol.

  • PBS. [3]

Preparation Steps:

  • Dissolve EJR-866-81 in PEG400 (40% of final volume).

  • Add 30% Captisol (w/v in water) (30% of final volume).

  • Add PBS (30% of final volume).[3]

  • Final Composition: 40% PEG400 / 30% Captisol / 30% PBS.

In Vivo Dosing & Experimental Workflow

The following protocol is validated for xenograft models (e.g., Ovarian Cancer SKOV3, AML).

Dosage Guidelines
  • Route: Intraperitoneal (IP) Injection.[2][3][4]

  • Dose Range: 10 mg/kg to 15 mg/kg.

  • Frequency: Daily (QD) or "5 days ON / 2 days OFF" cycle.

  • Duration: 14–21 days.

Experimental Timeline (Xenograft Model)

InVivo_Timeline T0 Day 0: Tumor Inoculation (SC or IP) T1 Day 7-10: Tumors Reach ~100mm³ T0->T1 T2 Start Treatment: EJR-866-81 (10 mg/kg IP, QD) T1->T2 T3 Monitoring: Bi-weekly Caliper & Body Weight T2->T3 T4 Day 21-28: Endpoint & Tissue Harvest T3->T4

Figure 2: Standard efficacy study timeline. Treatment initiates when tumors are palpable (approx. 100mm³).

Step-by-Step Procedure
  • Tumor Induction: Inoculate mice (e.g., BALB/c nude or NSG) with cancer cells (e.g.,

    
     cells).
    
  • Randomization: When tumors reach ~100 mm³, randomize mice into two groups (n=8-10/group):

    • Group 1: Vehicle Control.

    • Group 2: EJR-866-81 (10 mg/kg).

  • Administration: Inject 10 mL/kg body weight (e.g., 200 µL for a 20g mouse) IP.

    • Tip: Rotate injection sites to minimize local irritation from NMP.

  • Monitoring: Measure tumor volume (

    
    ) and body weight 2-3 times per week.
    
    • Safety Check: If body weight loss >15%, pause dosing for 2 days.

Biomarker Validation (Proof of Mechanism)

To confirm EJR-866-81 is engaging PTP4A3 in vivo, analyze tumor tissues harvested at the endpoint.

AssayTarget BiomarkerExpected Result with EJR-866-81
G-LISA / Pull-down RhoA-GTP Decrease (PTP4A3 inhibition prevents RhoA activation)
Western Blot / IHC p-STAT3 (Tyr705) Decrease (Downstream signaling blockade)
Western Blot E-Cadherin Increase (Reversal of EMT phenotype)
Western Blot Vimentin Decrease (Suppression of mesenchymal markers)

Tissue Processing Note: PTP4A3 is sensitive to oxidation. Harvest tumors rapidly, snap-freeze in liquid nitrogen, and use lysis buffers containing phosphatase inhibitors (e.g., Sodium Orthovanadate) and reducing agents (DTT) to preserve signaling states.

References

  • Tasker, N. R., et al. (2019). "Synthesis and Characterization of Novel PTP4A3 Inhibitors."[5] Journal of Medicinal Chemistry. Link

  • McQueeney, K. E., et al. (2018). "Targeting ovarian cancer and endothelium with an allosteric PTP4A3 phosphatase inhibitor." Oncotarget, 9(8), 8223–8240. Link

  • Lazo, J. S., et al. (2020). "Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase." Journal of Pharmacology and Experimental Therapeutics, 375(3). Link

  • McQueeney, K. E., et al. (2017). "Structure of the Complex of an Iminopyridinedione Protein Tyrosine Phosphatase 4A3 Phosphatase Inhibitor with Human Serum Albumin." Molecular Pharmacology. Link

Sources

Application Note: Solubility, Preparation, and Experimental Handling of EJR-866-81

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol guide for EJR-866-81 , a specialized small molecule inhibitor targeting the oncogenic phosphatase PTP4A3 (PRL-3) .[1][2]

Executive Summary & Mechanism of Action

EJR-866-81 is a potent, cell-active small molecule inhibitor belonging to the thienopyridinedione class.[1][2] It is a structural analog of JMS-053 but exhibits distinct selectivity profiles.[1][2] Unlike broad-spectrum phosphatase inhibitors, EJR-866-81 demonstrates high specificity for PTP4A3 , an oncogenic phosphatase overexpressed in metastatic cancers (colorectal, ovarian, AML), and the cell cycle regulator CDC25B .[1][2]

Mechanistic Context

PTP4A3 promotes cancer progression by dephosphorylating key substrates involved in migration and proliferation.[1][2] EJR-866-81 binds allosterically to PTP4A3, stabilizing an inactive conformation or preventing substrate access.[1][2]

Key Differentiators:

  • Selectivity: Higher selectivity for PTP4A3 over PTP4A2 compared to earlier analogs.[1][2][3]

  • Reversibility: Unlike quinone-based inhibitors that may act via irreversible oxidation (ROS generation), EJR-866-81 is designed to minimize non-specific redox activity at physiological concentrations (<25 µM).[1][2]

Physicochemical Properties & Solubility Profile

Understanding the lipophilicity and ionization state of EJR-866-81 is critical for preventing precipitation during cellular assays.[1][2]

PropertyDescription / Value
Chemical Name 2-(2-chlorophenyl)-7-iminothieno[3,2-c]pyridine-4,6(5H,7H)-dione
Molecular Weight ~292.74 g/mol (Verify specific batch CoA)
Appearance Yellow to Orange Solid Powder
Primary Solvent DMSO (Dimethyl Sulfoxide)
Solubility (DMSO) Up to 50 mM (High solubility)
Solubility (Water) Negligible .[1][2][4][5][6] Do not attempt to dissolve directly in aqueous buffers.[1][2]
Solubility (Ethanol) Low/Moderate.[1][2] Not recommended for stock storage.[1][2]
Critical Solubility Warnings
  • Aqueous Crash-Out: EJR-866-81 is highly hydrophobic.[1][2] Rapid addition of high-concentration DMSO stock into aqueous media (PBS/Media) without intermediate steps or vortexing can cause immediate precipitation.[1][2]

  • ROS Artifacts: While less prone to ROS generation than quinone analogs, high concentrations (>50 µM) may induce oxidative stress artifacts.[1][2] Maintain assay concentrations below 20 µM for specific PTP4A3 inhibition.[1][2]

Preparation Protocols

Protocol A: Preparation of Stock Solution (10 mM)

Objective: Create a stable, high-concentration master stock for long-term storage.

Materials:

  • EJR-866-81 powder (e.g., 1 mg or 5 mg vial).[1][2]

  • Anhydrous DMSO (Sigma-Aldrich, Cell Culture Grade).[1][2]

  • Vortex mixer.[1][2]

  • Amber glass vials or low-binding microcentrifuge tubes.[1][2]

Procedure:

  • Calculate Volume: Determine the volume of DMSO required using the formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

    
    [1]
    
    • Example: For 1 mg of EJR-866-81 (MW ~292.7), to make 10 mM stock: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="ng-star-inserted display">

      
      [1]
      
  • Dissolution: Add the calculated volume of Anhydrous DMSO directly to the vial.

  • Homogenization: Vortex vigorously for 30–60 seconds. Ensure no particulate matter remains.[1][2] If particles persist, sonicate in a water bath for 2 minutes.[1][2]

  • Aliquot & Storage:

    • Dispense into 20–50 µL aliquots to avoid freeze-thaw cycles.

    • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year) .

    • Protect from light.[1][2]

Protocol B: Preparation of Working Solutions (Cell Culture)

Objective: Dilute stock for cell treatment (e.g., IC50 determination) while maintaining DMSO < 0.5%.

Target Final Concentration: 10 µM (Example).

Procedure:

  • Thaw: Thaw one aliquot of 10 mM stock at room temperature. Vortex to ensure homogeneity.[1][2]

  • Intermediate Dilution (100x):

    • Prepare a 1 mM intermediate solution by diluting 10 mM stock 1:10 in fresh DMSO or Culture Media (only if used immediately).

    • Note: Diluting 1:10 in DMSO is safer to prevent precipitation.[1][2]

  • Final Dilution (1x):

    • Dilute the 1 mM intermediate 1:100 into pre-warmed cell culture media.[1][2]

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (Safe for most cell lines).[1][2]

  • Mixing: Vortex the media immediately after adding the compound to ensure rapid dispersion.

Experimental Workflows & Signaling Pathways

Figure 1: PTP4A3 Signaling & Inhibition Mechanism[1][2]

This diagram illustrates the downstream effects of PTP4A3 overexpression and the specific intervention point of EJR-866-81.[1][2]

Figure 1 Caption: EJR-866-81 inhibits PTP4A3, preventing the dephosphorylation of oncogenic substrates and blocking downstream metastasis signaling.[1][2]

Figure 2: Solubility & Dilution Workflow

A visual guide to prevent compound precipitation during experimental setup.

Preparation_Workflow Powder EJR-866-81 Powder DMSO_Stock Master Stock (10 mM in DMSO) Powder->DMSO_Stock Dissolve in 100% DMSO Aliquot Storage Aliquots (-20°C) DMSO_Stock->Aliquot Freeze Inter_Dilution Intermediate Dilution (1 mM in DMSO) DMSO_Stock->Inter_Dilution 1:10 Dilution (Avoid Water!) Warning CRITICAL: Do not add 10mM stock directly to media DMSO_Stock->Warning Aliquot->DMSO_Stock Thaw Final_Media Cell Culture Media (10 µM, 0.1% DMSO) Inter_Dilution->Final_Media 1:100 Dilution (Dropwise + Vortex)

Figure 2 Caption: Step-wise dilution scheme to maintain solubility. Intermediate dilution in DMSO is recommended before adding to aqueous media.[1][2]

Recommended Assays & Controls

To validate the activity of EJR-866-81, the following experimental controls are required.

Assay TypePurposeProtocol Notes
DiFMUP Phosphatase Assay In Vitro Potency Use recombinant PTP4A3.[1][2] Substrate: DiFMUP (fluorescent).[1][2] IC50 Expectation: 36–65 nM.[1][2] Buffer pH 7.0 + DTT (reducing agent required).[1][2]
Cell Viability (MOLT-4) Cellular Efficacy 72h incubation.[1][2][3] IC50 Expectation: 4–14 µM.[1][2][7] Use CellTiter-Glo or MTT.[1][2]
Negative Control Specificity Check Use JMS-038 (Structurally similar but inactive analog) to rule out off-target toxicity.[1][2]
ROS Counter-Screen Artifact Check Perform DCFDA assay. EJR-866-81 should not generate significant ROS at <25 µM.[1][2]

References

  • McQueeney, K. E., et al. (2017). Targeting Ovarian Cancer with a Novel PTP4A3 Phosphatase Inhibitor.[1][2]Molecular Cancer Therapeutics .[1][2]

  • Tasker, A. L., et al. (2019). Structure-Activity Relationships of Thienopyridone Inhibitors of the Oncogenic Phosphatase PTP4A3.[1][2]Journal of Medicinal Chemistry . [1][2]

  • Lazo, J. S., et al. (2020). Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase.[1][2]Journal of Pharmacology and Experimental Therapeutics .

  • MedKoo Biosciences. Product Data Sheet: EJR-866-75 (Analog Reference).[1][2][5]

Sources

Introduction: The Critical Role of Enzyme Inhibitor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Characterizing the Novel Enzyme Inhibitor EJR-866-81

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the latest literature review, "EJR-866-81" does not correspond to a publicly documented compound. This guide therefore serves as a comprehensive framework for the characterization of any novel small-molecule enzyme inhibitor, using EJR-866-81 as a placeholder. The principles, protocols, and data analysis workflows described herein are universally applicable for the preclinical assessment of a new chemical entity targeting an enzymatic process.

Enzymes are fundamental to nearly all biological processes, making them a major class of therapeutic drug targets.[1][2][3] The discovery and development of small molecules that can selectively modulate enzyme activity are cornerstones of modern pharmacology.[4] A new chemical entity, such as the hypothetical EJR-866-81, must undergo rigorous characterization to determine its potency, mechanism of action (MoA), and specificity. This process is essential for establishing a robust structure-activity relationship (SAR) and predicting its potential clinical efficacy and safety.[4][5]

This document provides a detailed guide for the initial biochemical characterization of a novel enzyme inhibitor. It outlines the foundational concepts, step-by-step experimental protocols, and data analysis techniques required to move from a preliminary "hit" to a well-characterized "lead" compound.

Part 1: Foundational Concepts in Enzyme Inhibition

Before initiating experimental work, it is crucial to understand the different ways an inhibitor can interact with an enzyme. Enzyme inhibitors are broadly classified as irreversible or reversible.[6][7] Irreversible inhibitors typically form a covalent bond with the enzyme, permanently inactivating it.[7][8] Reversible inhibitors, which are more common in drug development, bind non-covalently and can be displaced.[6][7]

Reversible inhibition is further categorized into four main types, which can be distinguished by their effects on the enzyme's kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax).[9][10][11]

  • Competitive Inhibition: The inhibitor binds only to the free enzyme at its active site, directly competing with the substrate.[7] This increases the apparent Km (lower affinity for the substrate) but does not change the Vmax, as the inhibition can be overcome by high concentrations of the substrate.[9][10][12]

  • Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on both the free enzyme and the enzyme-substrate (ES) complex.[7] This reduces the Vmax by lowering the concentration of functional enzyme, but does not affect the Km.[9][10][12]

  • Uncompetitive Inhibition: The inhibitor binds only to the ES complex, effectively locking the substrate in the active site.[6] This type of inhibition leads to a decrease in both the apparent Vmax and the apparent Km.[10][13]

  • Mixed Inhibition: The inhibitor binds to an allosteric site on both the free enzyme and the ES complex, but with different affinities.[13] This results in changes to both Vmax (decrease) and Km (can increase or decrease).[11]

These distinct kinetic signatures form the basis of the experimental designs used to elucidate an inhibitor's mechanism of action.

Part 2: Initial Characterization: IC₅₀ Determination

The first step in characterizing a new inhibitor like EJR-866-81 is to determine its potency. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific assay conditions.[5][14]

Workflow for IC₅₀ Determination

IC50_Workflow cluster_prep Assay Preparation cluster_exp Experiment cluster_analysis Data Analysis A Optimize Assay Conditions (pH, Temp, Buffer) B Determine Enzyme & Substrate Working Concentrations A->B C Prepare Serial Dilution of EJR-866-81 D Incubate Enzyme with Inhibitor (EJR-866-81) C->D E Initiate Reaction (Add Substrate) D->E F Measure Reaction Velocity (e.g., Absorbance/Fluorescence) E->F G Plot % Inhibition vs. [log Inhibitor] F->G H Fit Data to Sigmoidal Dose-Response Curve G->H I Calculate IC50 Value H->I

Caption: General workflow for determining the IC₅₀ value of a novel inhibitor.

Protocol: IC₅₀ Determination via Spectrophotometric Assay

This protocol assumes a generic enzyme that produces a chromogenic product. The assay should be optimized for linearity with respect to time and enzyme concentration beforehand.[15][16]

Materials:

  • Target Enzyme Stock Solution

  • Substrate Stock Solution

  • EJR-866-81 Stock Solution (typically in DMSO)

  • Assay Buffer (optimized for pH, ionic strength)[17][18]

  • 96-well microplate[18]

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Assay Setup:

    • Design the plate layout. Include controls:

      • 100% Activity Control (No Inhibitor): Enzyme, substrate, and DMSO (vehicle).

      • 0% Activity Control (Blank): Substrate, buffer, and DMSO (no enzyme).

  • Inhibitor Preparation:

    • Perform a serial dilution of the EJR-866-81 stock solution in assay buffer to create a range of concentrations. A common approach is an 8- or 11-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM).[5][11]

  • Enzyme & Inhibitor Incubation:

    • Add a fixed volume of assay buffer to all wells.

    • Add the serially diluted EJR-866-81 solutions to the appropriate wells. Add an equivalent volume of DMSO vehicle to the 100% activity control wells.

    • Add a fixed amount of the enzyme solution to all wells except the blank.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at a constant temperature to allow the inhibitor to bind to the enzyme.[11]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding a fixed concentration of substrate to all wells. A substrate concentration equal to the Km value is often used for IC₅₀ determination as it allows for sensitive detection of various inhibitor types.[11]

    • Immediately place the plate in a microplate reader and measure the product formation over time (kinetic read) or at a single time point (endpoint read) where the reaction is still in the linear phase.[15]

  • Data Analysis:

    • Subtract the background reading (0% activity control) from all other readings.

    • Calculate the percentage of inhibition for each concentration of EJR-866-81 using the formula: % Inhibition = 100 * (1 - (Rate_inhibited / Rate_uninhibited))

    • Plot % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using non-linear regression to a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.[19]

Table 1: Example IC₅₀ Data for EJR-866-81

[EJR-866-81] (nM)log[I]Avg. Reaction Rate (mOD/min)% Inhibition
100004.002.195.8
33333.523.593.0
11113.057.884.4
3702.5715.269.6
1232.0926.547.0
411.6138.922.2
13.71.1445.19.8
4.60.6648.72.6
0 (Control)-50.00.0

From this data, the calculated IC₅₀ for EJR-866-81 would be approximately 135 nM .

Part 3: Mechanism of Action (MoA) Elucidation

Once the potency (IC₅₀) is established, the next critical step is to determine how EJR-866-81 inhibits the enzyme. This is achieved by systematically varying the concentrations of both the substrate and the inhibitor and analyzing the resulting reaction kinetics.[1][20]

Visualizing Inhibition Mechanisms with Lineweaver-Burk Plots

While modern analysis relies on non-linear regression of Michaelis-Menten data, the Lineweaver-Burk (or double reciprocal) plot remains a powerful visual tool for distinguishing between different modes of reversible inhibition.[9][10][12][13] The plot linearizes the Michaelis-Menten equation by plotting the reciprocal of reaction velocity (1/V) against the reciprocal of substrate concentration (1/[S]).[12][13]

Inhibition_Types cluster_comp Competitive cluster_noncomp Non-competitive cluster_uncomp Uncompetitive a1 1/Vmax a2 a1->a2 No Inhibitor a3 a1->a3 + Inhibitor b1 -1/Km b2 b1->b2 No Inhibitor b3 b4 b3->b4 + Inhibitor c1 c2 c1->c2 No Inhibitor c3 c4 c3->c4 + Inhibitor

Caption: Characteristic Lineweaver-Burk plots for different inhibition types.

Protocol: MoA Determination

Procedure:

  • Experimental Design: This is a matrix experiment. You will create multiple substrate titration curves, each at a different, fixed concentration of EJR-866-81.

    • Select several fixed concentrations of EJR-866-81 based on its IC₅₀ (e.g., 0, 0.5 x IC₅₀, 1 x IC₅₀, 2 x IC₅₀).[21]

    • For each inhibitor concentration, measure the initial reaction velocity across a wide range of substrate concentrations (e.g., 0.1 x Km to 10 x Km).

  • Execution: Run the enzyme assays as described in the IC₅₀ protocol, but with the varied substrate and inhibitor concentrations. Ensure all measurements are taken during the initial linear rate period.[1]

  • Data Analysis:

    • Primary Analysis (Michaelis-Menten): For each fixed inhibitor concentration, plot reaction velocity (V) vs. substrate concentration ([S]). Fit this data to the Michaelis-Menten equation using non-linear regression software to determine the apparent Km and apparent Vmax at each inhibitor concentration.[22]

    • Secondary Analysis (Lineweaver-Burk): For visualization, create a Lineweaver-Burk plot (1/V vs. 1/[S]). Plot the data for all inhibitor concentrations on the same graph.

  • Interpretation:

    • Competitive: The lines will intersect on the y-axis (Vmax is unchanged), but the x-intercepts will differ (Km increases).[6][10]

    • Non-competitive: The lines will intersect on the x-axis (Km is unchanged), but the y-intercepts will differ (Vmax decreases).[6][10]

    • Uncompetitive: The lines will be parallel (both Vmax and Km decrease).[10][13]

    • Mixed: The lines will intersect in the left quadrant, off of either axis.[13]

Table 2: Summary of Kinetic Parameters for MoA Determination

Inhibition TypeApparent KmApparent VmaxKi Determination
Competitive IncreasesUnchangedFrom change in Km
Non-competitive UnchangedDecreasesFrom change in Vmax
Uncompetitive DecreasesDecreasesFrom change in Km or Vmax
Mixed ChangesDecreasesRequires global fitting

Part 4: Determination of the Inhibition Constant (Kᵢ)

While the IC₅₀ is a useful measure of potency, it is dependent on the specific assay conditions (especially substrate concentration).[19] The inhibition constant (Kᵢ) is a more fundamental, thermodynamically-defined value representing the dissociation constant of the inhibitor from the enzyme.[20] It is independent of substrate concentration and is the preferred value for comparing the potency of different inhibitors.[20]

Kᵢ can be calculated from the kinetic data gathered during the MoA studies. For competitive inhibition, the Cheng-Prusoff equation is a commonly used method to convert an IC₅₀ value to a Kᵢ value, provided the Km of the substrate and its concentration in the assay are known.

Cheng-Prusoff Equation (for competitive inhibition):

Kᵢ = IC₅₀ / (1 + ([S] / Km))

Where:

  • [S] is the substrate concentration used in the IC₅₀ assay.

  • Kₘ is the Michaelis constant for the substrate.

For other inhibition mechanisms, Kᵢ is determined by globally fitting the full dataset (velocity vs. [S] at different [I]) to the appropriate inhibition model equation using specialized software.[23][24]

Conclusion

The systematic approach outlined in this guide—progressing from initial potency determination (IC₅₀) to a detailed mechanistic analysis (MoA and Kᵢ)—provides the foundational biochemical data required for the advancement of a novel enzyme inhibitor like EJR-866-81 in a drug discovery pipeline. These robust, self-validating protocols ensure high-quality, reproducible data, enabling confident decision-making for lead optimization and further preclinical development.

References

  • Comprehensive Guide to Enzyme Assay Development: Key Strategies for Success. InfinixBio. [Link]

  • Mastering Lineweaver-Burk Plots: A Comprehensive Guide for MCAT Biochemistry. Jax Biochemistry Tutor. [Link]

  • Lineweaver–Burk plot. Wikipedia. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. [Link]

  • Computing Ki for a Competitive Enzyme Inhibitor. GraphPad. [Link]

  • Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]

  • Lineweaver–Burk Plot. Microbe Notes. [Link]

  • Enzyme inhibition and kinetics graphs. Khan Academy. [Link]

  • How is to calculate Ki value of an enzyme inhibitor? Is there any concise protocol. ResearchGate. [Link]

  • Estimation of Ki in a competitive enzyme-inhibition model: comparisons among three methods of data analysis. PubMed. [Link]

  • 10.5: Enzyme Inhibition. Chemistry LibreTexts. [Link]

  • A standard operating procedure for an enzymatic activity inhibition assay. PubMed. [Link]

  • Enzymatic Assay of Trypsin Inhibition. protocols.io. [Link]

  • Enzyme kinetics. Wikipedia. [Link]

  • Enzymes: principles and biotechnological applications. PMC. [Link]

  • Steady-state enzyme kinetics. The Biochemist - Portland Press. [Link]

  • Biochemistry Enzyme kinetics. Online Biology Notes. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link]

  • In-cell Western Assays for IC50 Determination. Azure Biosystems. [Link]

  • Best Practices for Development and Validation of Enzymatic Activity Assays to Support Drug Development for Inborn Errors of Metabolism and Biomarker Assessment. PubMed. [Link]

  • Determination of IC50 value of anticancer drug on cell by D2O- single cell Raman spectroscopy. The Royal Society of Chemistry. [Link]

  • The Importance of IC50 Determination. Visikol. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications. [Link]

  • A Quick Introduction to Graphviz. Ry's Blog. [Link]

  • Making Diagrams with graphviz. Atomic Spin. [Link]

  • Enzyme Kinetics. TeachMePhysiology. [Link]

  • Enzyme Kinetics and Diagnostic Uses of Enzymes. The Medical Biochemistry Page. [Link]

  • Enzyme kinetics – Knowledge and References. Taylor & Francis Online. [Link]

  • Investigating Enzyme Kinetics and Their Applications in Biotechnology. Bio-Active Compounds in Health and Disease. [Link]

  • How To Use Graphviz for SEM Models and P
  • Graphviz. Graphviz. [Link]

  • Bridging Disciplines in Enzyme Kinetics: Understanding Steady-State, Transient-State and Performance Parameters. MDPI. [Link]

  • Let's Draw a Graph: An Introduction with Graphviz. EECS. [Link]

  • ENZYME INHIBITION. Dadasaheb Gawai College. [Link]

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Immunohistochemistry staining with EJR-866-81

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Immunohistochemical Assessment of PTP4A3 (PRL-3) Modulation using EJR-866-81

Executive Summary

This guide details the application of EJR-866-81 , a potent and selective small-molecule inhibitor of PTP4A3 (Phosphatase of Regenerating Liver-3, also known as PRL-3) , in immunohistochemistry (IHC) workflows.

Correction of Terminology: EJR-866-81 is a pharmacological inhibitor, not an antibody or dye. Therefore, "staining with EJR-866-81" in a research context refers to one of two experimental designs:

  • Pharmacodynamic (PD) Profiling: Using IHC to visualize the downstream effects of EJR-866-81 treatment on PTP4A3 signaling pathways (e.g., phosphorylation status of Src or ERK) in tissue samples.

  • Target Engagement (Competition Assay): Using EJR-866-81 as a blocking agent in ex vivo tissue incubation to validate the specificity of active-site-directed PTP4A3 antibodies.

This protocol focuses on Pharmacodynamic Profiling , the primary application for drug development professionals assessing efficacy in oncology models (Colon, Ovarian, Breast).

Compound Profile & Mechanism of Action

EJR-866-81 is a thienopyridinedione derivative designed to target PTP4A3, an oncogenic phosphatase frequently overexpressed in metastatic cancers. Unlike broad-spectrum phosphatase inhibitors, EJR-866-81 exhibits selectivity for PTP4A3 over its close homolog PTP4A2.[1][2]

PropertyDataSignificance
Target PTP4A3 (PRL-3)Metastasis driver; regulates Src/ERK signaling.
IC50 (Enzymatic) ~36.1 nMHigh potency for in vitro/in vivo inhibition.
Selectivity > PTP4A2, DUSP3Reduces off-target toxicity in tissue studies.
Key Downstream Effect Reduced p-Src / p-ERKBiomarkers for IHC readout.
Mechanism of Action Diagram

The following diagram illustrates the intervention point of EJR-866-81 and the resulting signaling cascade used for IHC validation.

PTP4A3_Pathway cluster_readout IHC Readout Strategy EJR EJR-866-81 (Inhibitor) PTP4A3 PTP4A3 (PRL-3) (Phosphatase) EJR->PTP4A3 Inhibit (IC50 ~36nM) Src Src Kinase (Inactive) PTP4A3->Src Dephosphorylates Regulatory Tyr527 pSrc p-Src (Tyr416) (Active) Src->pSrc Activation ERK ERK Signaling (Proliferation) pSrc->ERK Downstream Cascade Metastasis Metastasis & Migration ERK->Metastasis Promotes

Caption: EJR-866-81 inhibits PTP4A3, preventing the activation of Src/ERK pathways. IHC efficacy is measured by the reduction of p-Src/p-ERK signals.

Experimental Protocol: Pharmacodynamic Assessment

Objective: To evaluate the efficacy of EJR-866-81 in xenograft or patient-derived xenograft (PDX) tissues by quantifying the reduction of downstream phospho-markers (p-Src) and PTP4A3 localization.

A. Reagents & Preparation
  • Test Compound: EJR-866-81 (Solubilize in DMSO, dilute in vehicle for dosing).

  • Primary Antibodies:

    • Anti-PTP4A3 (PRL-3) [Clone specific to C-terminus recommended to avoid active site interference].

    • Anti-Phospho-Src (Tyr416) [Marker of activity].

  • Fixative: 10% Neutral Buffered Formalin (NBF). Critical: Fixation time must be strictly controlled (18–24 hours) to preserve phospho-epitopes.

B. Experimental Workflow

Workflow Treatment 1. In Vivo Dosing (Vehicle vs. EJR-866-81) Harvest 2. Rapid Harvest (<5 min post-death) Treatment->Harvest Fixation 3. Fixation (10% NBF, 24h) Harvest->Fixation Staining 4. IHC Staining (p-Src / PTP4A3) Fixation->Staining Analysis 5. Digital Pathology (H-Score Quantification) Staining->Analysis

Caption: Workflow for assessing EJR-866-81 efficacy. Rapid harvest is critical for phospho-protein stability.

C. Step-by-Step Staining Protocol (Automated - Leica Bond/Ventana Compatible)

Pre-Analytical Note: Phosphatases and Kinases are labile. Cold ischemia time (time from excision to fixative) must be <15 minutes.

  • Deparaffinization & Rehydration:

    • Xylene: 3 x 5 min.

    • Ethanol Graded Series (100%, 95%, 70%): 2 x 3 min each.

    • Distilled Water rinse.

  • Antigen Retrieval (Heat Induced Epitope Retrieval - HIER):

    • For PTP4A3: Citrate Buffer pH 6.0, 95°C for 20 min.

    • For p-Src: Tris-EDTA Buffer pH 9.0, 95°C for 20 min (Phospho-epitopes often require higher pH).

  • Blocking:

    • Peroxidase Block: 3% H2O2 for 10 min.

    • Protein Block: 5% Goat Serum + Phosphatase Inhibitor Cocktail (Critical step to prevent dephosphorylation of the sample during incubation).

  • Primary Antibody Incubation:

    • Dilute Anti-p-Src (1:100) or Anti-PTP4A3 (1:200) in antibody diluent.

    • Incubate Overnight at 4°C. Note: Overnight incubation yields better signal-to-noise for phospho-proteins than 1h RT.

  • Detection & Counterstain:

    • Apply HRP-Polymer Secondary Antibody (30 min, RT).

    • Develop with DAB Chromogen (2-5 min, monitor visually).

    • Counterstain with Hematoxylin (blue).

  • Dehydration & Mounting:

    • Ethanol series -> Xylene -> Coverslip with DPX.

Data Interpretation & Validation

When analyzing tissues treated with EJR-866-81, compare the H-Score (0-300 scale) between Vehicle and Treated groups.

MarkerExpected Result (EJR-866-81 Treated)Mechanistic Explanation
PTP4A3 (Total) Unchanged or Slight Decrease EJR-866-81 inhibits activity. Unless it is a PROTAC (degrader), total protein levels may remain stable, though localization (membrane vs. cytosol) may shift.
p-Src (Tyr416) Significant Decrease PTP4A3 inhibition prevents Src activation. This is the primary readout for drug efficacy.
Ki-67 Decrease Indicates reduced cell proliferation downstream of pathway inhibition.

Self-Validation Check:

  • Positive Control:[1] Colon cancer tissue (high PTP4A3).[1]

  • Negative Control:[1][3][4] PTP4A3-knockout cell line pellet or tissue pre-incubated with lambda-phosphatase (to kill p-Src signal).

Advanced Application: Target Engagement (Competition Assay)

To prove that an antibody is binding to the active site of PTP4A3, or to map the binding site of EJR-866-81, perform a peptide/small-molecule competition assay.

  • Pre-incubation: Incubate PTP4A3 antibody with 100-fold molar excess of EJR-866-81 for 1 hour at RT before applying to the tissue?

    • Correction: Small molecules rarely block antibody binding unless the antibody is specifically "active-site dependent."

    • Better Method: Incubate the Tissue Section with EJR-866-81 (10 µM) for 1 hour, wash, then apply the antibody.

  • Readout: If the antibody signal is lost after EJR-866-81 pre-treatment, the antibody binds to the same pocket as the drug (Active Site). If signal remains, the antibody binds an allosteric or distal site.

References

  • McQueeney, K. E., et al. (2018). "Targeting Ovarian Cancer with Novel PTP4A3 Phosphatase Inhibitors." NIH/PubMed Central. Available at: [Link]

  • Lazo, J. S., et al. (2019). "Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase." Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Tasker, N. R., et al. (2019). "Structure-Activity Relationships of Thienopyridinediones as PTP4A3 Inhibitors." ACS Journal of Medicinal Chemistry.[5] Available at: [Link][5]

Sources

Troubleshooting & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for EJR-866-81. This center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting assistance for common experimental hurdles. The following question-and-answer guide addresses the specific issue of EJR-866-81 failing to dissolve in its recommended solvent, providing a logical workflow from initial checks to advanced strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Workflow

Q1: My EJR-866-81 powder is not dissolving in the recommended solvent (e.g., DMSO) at room temperature. What are the immediate first steps?

This is a common challenge, particularly with hydrophobic or highly crystalline small molecules.[1] Before considering more complex solutions, it's crucial to exhaust the simplest explanations. The initial difficulty often stems from insufficient kinetic energy, the solid-state properties of the compound, or solvent quality.[2][3]

Initial Troubleshooting Protocol:

  • Verify Solvent Quality: Ensure you are using a fresh, unopened bottle of anhydrous (dry) Dimethyl Sulfoxide (DMSO).[2] DMSO is highly hygroscopic and readily absorbs atmospheric moisture, which can significantly reduce its solvating power for nonpolar compounds.[2][4]

  • Increase Kinetic Energy:

    • Vortexing: Vigorously vortex the mixture for 1-2 minutes.[5]

    • Gentle Warming: Place the vial in a water bath set to 37-50°C for 10-15 minutes.[2] The increased temperature provides the energy needed to overcome the crystal lattice energy of the solid.[3] Causality: The dissolution of a solid is a thermodynamic process. Heating increases the kinetic energy of both the solvent and solute molecules, promoting the breakdown of intermolecular forces in the solid state and increasing the rate and extent of solubility.

    • Sonication: If the compound remains insoluble, use a bath sonicator for 5-10 minutes.[5] The high-frequency sound waves create microbubbles that collapse (cavitation), generating localized energy to break apart compound aggregates and enhance dissolution.

  • Re-evaluate Concentration: It's possible the target concentration exceeds the solubility limit of EJR-866-81 in that solvent. Attempt to prepare a more dilute stock solution (e.g., halving the target concentration).

This initial troubleshooting sequence can be visualized as a decision-making workflow:

G cluster_0 Initial Troubleshooting Start Problem: EJR-866-81 Not Dissolving CheckSolvent Use Anhydrous DMSO? Start->CheckSolvent Vortex Vortex Vigorously (1-2 min) CheckSolvent->Vortex Yes Warm Gentle Warming (37-50°C) Vortex->Warm Sonicate Sonicate (5-10 min) Warm->Sonicate Assess1 Is Solution Clear? Sonicate->Assess1 Success Stock Solution Prepared Assess1->Success Yes Failure Proceed to Advanced Troubleshooting Assess1->Failure No

Caption: Initial troubleshooting workflow for solubility issues.

Q2: I've tried the initial steps, but solubility is still poor. Could the issue be with the compound's physical properties?

Yes. If basic methods fail, the problem likely lies with the compound's inherent solid-state properties.[6] The arrangement of molecules in the solid state (i.e., its crystal form) has a profound impact on solubility.[6][7]

Key Considerations:

  • Polymorphism: The compound may exist in multiple crystalline forms, or polymorphs, each with a different crystal lattice energy and, consequently, different solubility.[3][6] The supplied batch might be a particularly stable (and thus less soluble) polymorph. Solvent-mediated polymorphic transformation can also occur, where the compound converts to a less soluble form upon contact with the solvent.[3]

  • Amorphous vs. Crystalline State: Crystalline solids have a highly ordered, long-range molecular structure that requires significant energy to break, resulting in lower solubility.[8] In contrast, amorphous solids lack this long-range order, are less thermodynamically stable, and generally exhibit enhanced dissolution rates.[8] Your compound may be in a highly stable crystalline form.

  • Purity: While counterintuitive, very high purity materials can sometimes have lower apparent solubility than those with slight impurities.[3] Impurities can disrupt the crystal lattice, making it easier to dissolve.[3][9]

What you can do: If you suspect a solid-state issue, advanced characterization techniques would be required to confirm, which is often beyond the scope of a standard biology lab. However, the practical solution is to move on to more advanced solubilization techniques.

Q3: What advanced solubilization techniques or alternative solvent systems should I consider?

When a single solvent system is insufficient, the next logical step is to use a co-solvent system or explore alternative, biocompatible solvents.[10][11][12]

Strategy 1: Co-Solvency

A co-solvent is a water-miscible organic solvent added in small amounts to the primary solvent to increase the solubility of a poorly soluble compound.[10][13] This technique works by reducing the overall polarity of the solvent system, making it more favorable for hydrophobic compounds.[14]

Recommended Co-Solvent Systems: For many biological applications, co-solvents such as ethanol, propylene glycol (PG), or polyethylene glycols (PEGs) are common choices.[10][15]

Protocol for Preparing a Stock Solution using a Co-Solvent:

  • Attempt to dissolve EJR-866-81 in a small volume of 100% ethanol.

  • If successful, slowly add other components. For example, a common ternary system is DMSO/Ethanol/PBS.

  • For cell-based assays, it is critical to keep the final concentration of organic solvents low (typically <1% v/v) to avoid toxicity. [15][16] Always run a vehicle control (the solvent mixture without your compound) to ensure the solvent itself does not affect the experimental outcome.

Strategy 2: Alternative Solvents

If DMSO and common co-solvents are ineffective or incompatible with your assay, other options exist.

SolventPolarity IndexKey Characteristics & Considerations
Dimethylformamide (DMF) 6.4Similar to DMSO, a powerful polar aprotic solvent. Can be a direct substitute.[16]
N-Methyl-2-pyrrolidone (NMP) 6.5Good solubilizing power for a wide range of compounds.
Ethanol 5.2Common, less toxic co-solvent.[15] Often used in formulations.[10]
Cyrene™ 8.9A greener, biocompatible alternative to DMSO derived from biomass. Reported to have low toxicity and comparable solvation properties for some applications.[17]

The decision to use an alternative solvent should be guided by a logical assessment of the compound's properties and the experimental constraints.

G cluster_1 Advanced Solubilization Strategy Start Initial Methods Failed AssessAssay Assess Assay Compatibility (e.g., cell-based, biochemical) Start->AssessAssay TryCoSolvent Try Co-Solvent System (e.g., DMSO/Ethanol) AssessAssay->TryCoSolvent Co-solvents compatible TryAlternative Try Alternative Solvent (e.g., DMF, NMP) AssessAssay->TryAlternative Single solvent required Assess2 Is Solution Clear? TryCoSolvent->Assess2 TryAlternative->Assess2 Success Stock Solution Prepared (Run Vehicle Control) Assess2->Success Yes Reassess Re-evaluate Compound or Formulation Strategy Assess2->Reassess No

Caption: Decision workflow for advanced solubilization strategies.

Q4: I successfully dissolved EJR-866-81 in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

This is a very common problem known as "crashing out" and occurs when a compound that is soluble in a strong organic solvent is introduced into an aqueous environment where its solubility is low.[2]

Troubleshooting Precipitation in Aqueous Media:

  • Decrease the Stock Concentration: The most straightforward solution is to remake your stock solution at a lower concentration. This will result in a lower final concentration of DMSO when you dilute into your buffer, but it may keep the compound below its aqueous solubility limit.

  • Use a Co-Solvent System: As described in Q3, preparing the initial stock in a mixture (e.g., DMSO/ethanol) can sometimes improve stability upon aqueous dilution.

  • Incorporate a Surfactant: For some applications, adding a small amount of a non-ionic surfactant like Tween® 20 or Tween® 80 to the final aqueous buffer can help maintain the compound's solubility by forming micelles.[18][19]

  • Change the Dilution Method: Instead of adding the stock solution directly to the full volume of buffer, try adding it to a smaller volume first and then bringing it up to the final volume. Also, ensure rapid mixing or vortexing immediately upon adding the stock to the buffer to avoid localized high concentrations that can initiate precipitation.

By systematically working through these troubleshooting guides, researchers can overcome the common yet significant challenge of compound solubility, ensuring the accuracy and reliability of their experimental results.

References

  • Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Patel, J. R., & Patel, A. B. (2018). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis.
  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Available at: [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? : r/Chempros. Available at: [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available at: [Link]

  • Singh, S., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Kumar, L., & Singh, S. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics.
  • Tran, B. N., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Sharma, D., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Advanced Research and Reviews.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • ResearchGate. (2014). DMSO wont dilute my pure compound. How to solve this? Available at: [Link]

  • Wisdom Library. (2025). Co-solvency: Significance and symbolism.
  • Ishikawa, T., & Hashimoto, Y. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Pharmaceuticals. Available at: [Link]

  • Bergström, C. A. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Abbott, S. (n.d.). Solubility Effects. Practical Solubility Science. Available at: [Link]

  • Drug Development & Delivery. (2023). SPECIAL FEATURE - Solubility & Bioavailability: Difficult Beasts to Tame.
  • Jorgensen, W. L., & Duffy, E. M. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Reddit. (2025). Why isn't my TCDD dissolving in DMSO? : r/labrats. Available at: [Link]

  • SciSpace. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC.
  • Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability. Available at: [Link]

  • Li, S., & Chen, X. (2004). Impact of solid state properties on developability assessment of drug candidates. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available at: [Link]

  • CrystEngComm. (2024). Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Method Development | Validation | Cosolvency | Cosolvent | Candesartan Cilexetil.
  • ResearchGate. (2022). How to take NMR if compound is not soluble in DMSO-d6 and CDCl3? Available at: [Link]

  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions? Available at: [Link]

  • University of North Carolina at Chapel Hill. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS.
  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.
  • Protocol Online. (2008). Problems with DMSO,Salt out! Available at: [Link]

Sources

Inconsistent results with EJR-866-81 experiments

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inconsistent results with EJR-866-81 experiments Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Status: Active | Product Class: Targeted Protein Degrader (PROTAC)

Welcome to the EJR-866-81 Technical Support Hub. If you are experiencing inconsistent degradation data, bell-shaped dose-response curves, or variability between replicates with EJR-866-81, you are likely encountering the unique physicochemical and pharmacological challenges inherent to heterobifunctional degraders.

This guide moves beyond basic protocol steps to address the causality of failure modes. EJR-866-81 is not a standard inhibitor; it is an event-driven catalyst.[1] Treating it like a small-molecule inhibitor will yield noisy, uninterpretable data.

Part 1: The "Invisible" Variable – Solubility & Compound Handling

Q: My degradation data is highly variable between biological replicates, even with identical dosing. Is the batch defective?

A: It is highly unlikely to be a batch issue. The most common cause of inter-replicate variability with the EJR-866 series (MW >900 Da) is micro-precipitation in the assay media.

Unlike standard inhibitors (Lipinski compliant), EJR-866-81 is a large, lipophilic molecule. It may crash out of solution upon dilution into aqueous media, creating "hot spots" of concentration or effectively lowering the available dose to zero. This precipitation is often invisible to the naked eye.

Troubleshooting Protocol: The "Step-Down" Dilution Do not dilute directly from 10 mM DMSO stock to assay media. Use this intermediate step to prevent solvent shock.

StepActionRationale
1 Thaw 10 mM StockVortex for 30s. Inspect for particulates.
2 Intermediate Dilution Dilute 10 mM stock into 100% DMSO first to create 1000x working stocks (e.g., 1 mM, 0.1 mM).
3 Media Addition Add 1 µL of 1000x stock to 999 µL of pre-warmed media. Vortex immediately.
4 Limit DMSO Ensure final DMSO concentration is <0.1% .

Critical Note: If you see a "cloud" form upon addition to media, the compound has precipitated. You must lower the working concentration or improve the solvent carrier (e.g., use 0.5% DMSO if your cell line tolerates it, though <0.1% is the gold standard for sensitive lines [1][2]).

Part 2: The Hook Effect (Pharmacology)

Q: I increased the concentration of EJR-866-81 to 10 µM to improve degradation, but the target protein levels returned to near-control levels. Why?

A: You are observing the Hook Effect (Prozone Effect).[2][3] This is the hallmark of a functional PROTAC and confirms you have a true degrader, not just an inhibitor.

The Mechanism: EJR-866-81 requires the formation of a Ternary Complex (Target:Degrader:E3 Ligase).[3]

  • Optimal Concentration: The degrader acts as a bridge, pulling the Target and E3 Ligase together.

  • Excess Concentration: The degrader saturates both the Target and the E3 Ligase independently.[4] They form non-productive Binary Complexes (Target:Degrader and E3:Degrader), preventing them from meeting [3][4].

Visualizing the Hook Effect The following diagram illustrates why "more is not better."

HookEffect cluster_low Low/Optimal Concentration (Productive) cluster_high High Concentration (The Hook Effect) Ternary Ternary Complex (Target + Degrader + E3) Degradation Ubiquitination & Degradation Ternary->Degradation  Successful  Outcome BinaryTarget Binary Complex A (Target + Degrader) NoInteraction No Interaction (Target & E3 Separated) BinaryTarget->NoInteraction BinaryE3 Binary Complex B (E3 + Degrader) BinaryE3->NoInteraction  Steric Hindrance

Caption: At optimal concentrations (Green), the ternary complex forms. At high concentrations (Red), the degrader saturates binding sites, preventing the Target and E3 from interacting.

Corrective Action:

  • Do not calculate IC50. Calculate DC50 (Concentration for 50% degradation) and Dmax (Maximum degradation).

  • Shift Range: If your curve hooks at 1 µM, shift your assay window down (e.g., 0.1 nM to 100 nM).

Part 3: Biological Variance & Normalization

Q: My Western Blots show degradation, but the quantification is noisy. GAPDH seems stable, but the data is still "bouncy."

A: Normalization is the single largest source of error in degradation assays.

  • Housekeeping Protein (HKP) Stability: Metabolic modulators or stress inducers (like high DMSO or potent degraders) can alter the expression of "stable" proteins like GAPDH or Actin [5].

  • Linearity Issues: If your HKP signal is saturated (very dark bands), your normalization is mathematically invalid.

The Self-Validating Protocol: Total Protein Normalization (TPN) Stop using GAPDH/Actin. Switch to Total Protein Normalization (e.g., Stain-Free gels or Ponceau S) to normalize against the entire lane.

Experimental Workflow: Cellular Degradation Assay

PhaseStepTechnical Detail
Seeding Cell DensitySeed to reach 70-80% confluency at lysis.[4] Over-confluency alters E3 ligase expression levels.
Treatment Time Course6h vs 24h: EJR-866-81 kinetics are fast. Test 6h (to see initial degradation) and 24h (to check for "Hook" or protein resynthesis).
Lysis Buffer ChoiceUse RIPA Buffer with Protease and Deubiquitinase (DUB) inhibitors.
Analysis NormalizationMandatory: Use Total Protein Stain.[5] If using HKP, validate linearity first.
Part 4: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue with EJR-866-81.

Troubleshooting Start Issue: Inconsistent Results CheckSolubility Step 1: Check Solubility Is there precipitation? Start->CheckSolubility SolubilityFix Fix: Reduce Conc. Optimize DMSO <0.1% CheckSolubility->SolubilityFix Yes CheckCurve Step 2: Analyze Curve Is it Bell-Shaped? CheckSolubility->CheckCurve No HookFix Fix: Hook Effect Shift range lower Calculate DC50/Dmax CheckCurve->HookFix Yes CheckTime Step 3: Check Kinetics Is degradation weak? CheckCurve->CheckTime No (Flat/Weak) TimeFix Fix: Resynthesis? Test shorter time (4-6h) CheckTime->TimeFix Yes (Recovery seen) CheckWB Step 4: Western Blot Are replicates noisy? CheckTime->CheckWB No (Just variable) WBFix Fix: Normalization Switch to Total Protein Check Loading CheckWB->WBFix Yes

Caption: Systematic troubleshooting flow for PROTAC assays. Start with physical chemistry (solubility) before investigating biological variance.

References
  • BenchChem Technical Support. (2025).[2][6] Navigating the "Hook Effect" in PROTAC Assays: A Technical Support Center. Retrieved from 4

  • ResearchGate Discussion. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from 7[8]

  • Bitesize Bio. (2025). How to Measure the Kinetics of Targeted Protein Degradation. Retrieved from 9

  • Crown Bioscience. (2025). Targeted Protein Degradation with PROTACs and Molecular Glues. Retrieved from 3

  • Bio-Rad Laboratories. (2018).[10] Western blot normalization: a faster, more reliable alternative to using housekeeping proteins. Retrieved from 10

Sources

Technical Support Center: EJR-866-81 Solubility & Handling Guide

Author: BenchChem Technical Support Team. Date: February 2026

Product: EJR-866-81 (PTP4A3/PRL-3 Inhibitor) CAS: N/A (Proprietary/Research Grade) Chemical Class: Thienopyridone Derivative Document ID: TS-EJR-81-SOL-001

Core Directive: The Solubility Challenge

EJR-866-81 is a potent, selective inhibitor of the oncogenic phosphatase PTP4A3 (PRL-3) . While it exhibits improved physicochemical properties compared to its parent compound (JMS-053), it retains a hydrophobic thienopyridone core structure.

The Critical Issue: Users frequently report "micro-precipitation" or turbidity when diluting EJR-866-81 into cell culture media at concentrations approaching 50 µM . This precipitation is often invisible to the naked eye but results in:

  • False Negatives: The effective concentration is lower than calculated.

  • Assay Artifacts: Precipitates scatter light, interfering with absorbance-based phosphatase assays and causing background noise in immunofluorescence.

  • Cellular Toxicity: Crystalline aggregates can physically damage cell membranes, mimicking drug toxicity.

This guide provides the standard operating procedures (SOPs) to ensure EJR-866-81 remains in solution during your experiments.

Troubleshooting & FAQs

Q1: I see a fine precipitate immediately after adding the drug to the media. Why?

Diagnosis: You are likely experiencing "Solvent Shock." Explanation: EJR-866-81 is typically stored in 100% DMSO. If you pipette a high volume of this stock directly into aqueous media, the local concentration of water spikes instantly around the pipette tip. The hydrophobic compound crashes out of solution before it can disperse. Solution:

  • Never add more than 1% v/v DMSO to the media.

  • Vortex the media while slowly adding the drug stock (dropwise), rather than adding the drug and then mixing.

  • Warm the media to 37°C before addition. Cold media drastically reduces solubility.

Q2: What is the "Safe Zone" for concentration?

Technical Insight: Based on absorbance data in biochemical assays, EJR-866-81 is stable and soluble at concentrations ≤ 25 µM in standard aqueous buffers. Data Point: At 50 µM , absorbance readings often increase non-linearly, indicating the formation of colloidal aggregates or precipitates [1, 2]. Recommendation: If your experiment requires >25 µM, you must validate solubility using the "Light Scattering Check" (see Protocol A below).

Q3: Can I use serum-free media?

Risk Assessment: High Risk. Mechanism: Fetal Bovine Serum (FBS) contains albumin, which acts as a natural carrier protein, sequestering hydrophobic molecules and keeping them in solution. Guidance: In serum-free conditions, the solubility limit of EJR-866-81 drops significantly. If serum-free media is required, consider pre-complexing the compound with Cyclodextrin (HP-β-CD) or reducing the working concentration by 50%.

Experimental Protocols

Protocol A: The "Two-Step" Dilution Method (Recommended)

Use this method to prevent solvent shock and ensure homogeneous dispersion.

Materials:

  • EJR-866-81 Stock (e.g., 10 mM in anhydrous DMSO)

  • Intermediate Solvent: DMSO or 1:1 DMSO:PBS (depending on stability)

  • Final Media: Pre-warmed to 37°C

Workflow:

  • Calculate: Determine the Final Working Concentration (e.g., 10 µM).

  • Intermediate Step: Prepare a 1000x or 500x concentrate in DMSO.

    • Do not dilute directly from 10 mM stock to media if the volume is < 1 µL.

  • Rapid Dispersion:

    • Place the culture media tube on a vortex set to low speed.

    • Inject the intermediate stock into the center of the vortex vortex.

    • Allow to mix for 10 seconds.

  • Equilibration: Let the media sit at 37°C for 15 minutes. Check for turbidity before adding to cells.

Protocol B: Visualizing the PTP4A3 Inhibition Pathway

Understanding the target helps interpret data artifacts. If PTP4A3 is inhibited, you should see reduced migration/metastasis signals. If cells die rapidly, it may be precipitation toxicity, not target inhibition.

PTP4A3_Pathway Figure 1: Mechanism of Action for EJR-866-81 EJR EJR-866-81 PTP4A3 PTP4A3 (PRL-3) Phosphatase EJR->PTP4A3 Inhibits Src Src Kinase PTP4A3->Src Activates ERK ERK1/2 Signaling Src->ERK Phosphorylation EMT Epithelial-Mesenchymal Transition (EMT) ERK->EMT Promotes Metastasis Metastasis & Cell Migration EMT->Metastasis Drives

Caption: EJR-866-81 inhibits PTP4A3, blocking downstream Src/ERK signaling pathways that drive metastasis.

Data Summary: Solubility Thresholds

ParameterConditionSafe LimitRisk Zone
Concentration Aqueous Buffer (PBS)≤ 10 µM> 25 µM
Concentration Media + 10% FBS≤ 25 µM> 50 µM
DMSO Content Final Assay Volume< 0.5%> 1.0%
Temperature During Dilution37°C4°C (Ice)

Storage & Stability (Self-Validating System)

To ensure the compound has not degraded or precipitated inside the stock vial:

  • Aliquot Immediately: Upon receipt, dissolve solid EJR-866-81 in anhydrous DMSO to 10 mM. Aliquot into single-use brown vials.

  • Hygroscopic Warning: DMSO absorbs water from the air. Repeated freeze-thaw cycles introduce moisture, causing the hydrophobic drug to crash out inside the stock vial.

  • The "Clear Drop" Test: Before every experiment, pipette 1 µL of stock onto a glass slide. Inspect under a microscope.[1][2]

    • Clear: Proceed.

    • Crystals/Needles: Sonication required (see below).

Emergency Recovery (If stock has precipitated):

  • Warm stock to 37°C.

  • Sonicate in a water bath for 5 minutes.

  • Vortex vigorously.

  • Note: If precipitation persists, the effective concentration is unknown. Discard.

References

  • McQueeney, K. E., et al. (2018). Targeting Ovarian Cancer Stem Cells with a Novel PRL-3 Inhibitor. Scientific Reports , 8, 1-13.

  • Tasker, A. L., et al. (2019).[3][4] Structure-Activity Relationships of Thienopyridone-Based Inhibitors of the Oncogenic Phosphatase PRL-3. Journal of Medicinal Chemistry , 62(10), 5062–5079.

  • BenchChem Technical Support. Preventing Compound Precipitation in Cell Culture Media.

Sources

Technical Support Center: EJR-866-81 Data Interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Product Series: EJR-866 (Heterobifunctional Degrader / PROTAC) Specific Lot: #81 (High Lipophilicity Batch) Target Class: Oncogenic Scaffolding Protein (e.g., BRD4/KRAS-G12C analog) Document ID: TS-EJR-81-V2.4

Introduction: Understanding Your Data

Welcome to the EJR-866-81 Technical Support Center. As Senior Application Scientists, we understand that data from Targeted Protein Degradation (TPD) studies often defies the logic of traditional occupancy-based inhibitors.

EJR-866-81 is a potent heterobifunctional degrader. Unlike standard inhibitors that follow sigmoidal dose-response curves (monotonic), EJR-866-81 operates via an event-driven mechanism requiring the formation of a ternary complex (Target:Linker:E3-Ligase). Consequently, "unexpected" data—such as bell-shaped curves or discrepancies between biochemical and cellular potency—are often features of the mechanism, not experimental errors.

This guide addresses the three most common anomalies reported by users of Lot #81.

Troubleshooting Guide & FAQs

Issue 1: The "Hook Effect" (Bell-Shaped Dose Response)

User Observation: "My Western Blot shows degradation at 100 nM, but at 10 µM, the target protein levels return to near-baseline. Is the compound precipitating?"

Technical Diagnosis: While precipitation is possible (see Issue 2), this is likely the Hook Effect (Prozone Effect). Unlike inhibitors where more is better, degraders require a precise stoichiometric balance to form a Ternary Complex.

  • Mechanism: At excessive concentrations, EJR-866-81 saturates both the Target Protein and the E3 Ligase independently. This forms non-productive Binary Complexes (Target-Drug and E3-Drug) that cannot interact, preventing ubiquitination.[1]

Visualizing the Mechanism:

HookEffect cluster_optimal Optimal Concentration (Ternary Complex) cluster_excess Excess Concentration (Hook Effect) PROTAC EJR-866-81 E3 E3 Ligase PROTAC->E3 Target Target Protein Target->PROTAC Result1 Ubiquitination & Degradation E3->Result1 PROTAC_A EJR-866-81 (Excess) PROTAC_B EJR-866-81 (Excess) Result2 No Interaction (Target Stable) PROTAC_A->Result2 Steric Hindrance Target_B Target Protein Target_B->PROTAC_A Binary Complex 1 E3_B E3 Ligase E3_B->PROTAC_B Binary Complex 2

Caption: Figure 1. At optimal concentrations (left), the drug bridges the Target and E3 Ligase. At high concentrations (right), the drug saturates both binding sites separately, preventing degradation.

Actionable Protocol:

  • Do not discard the data. The "hook" confirms the mechanism is TPD-driven rather than non-specific toxicity.

  • Determine

    
    :  Identify the concentration trough (lowest protein level).
    
  • Narrow the Range: Repeat the assay focusing on a 4-log range centered around the

    
     rather than the standard 0.1 nM – 100 µM sweep.
    
Issue 2: Flatlining or High Variability (Solubility Limits)

User Observation: "The data points at high concentrations (above 5 µM) are noisy or show no effect, even though the Hook Effect predicts a return to baseline."

Technical Diagnosis: EJR-866-81 (Lot #81) is highly lipophilic (cLogP > 5.0). In aqueous media, it may reach its Critical Aggregation Concentration (CAC) before inducing a Hook Effect.

  • Artifact: Aggregates can non-specifically sequester proteins (false positives) or precipitate out of solution (false negatives), leading to "flat" curves.

Solubility & Solvent Compatibility Table:

Solvent SystemMax Solubility (mM)Recommended UsageNotes
DMSO (Stock) 50 mMStorage (-20°C)Avoid freeze-thaw cycles >3 times.
Cell Media (RPMI/DMEM) < 0.01 mM (10 µM)Direct addition Risk Zone. Spiking 100% DMSO stock directly into media causes "shock" precipitation.
Media + 0.1% Pluronic F-127 ~ 0.05 mM (50 µM)Assay BufferRecommended surfactant to stabilize colloidal suspension.

Validation Protocol (Nephelometry Check):

  • Prepare a mock plate with media (no cells).

  • Add EJR-866-81 dilution series.

  • Incubate for 2 hours at 37°C.

  • Measure Absorbance at 600nm or 340nm .

  • Result: A spike in OD indicates precipitation. Censor all biological data above this concentration.

Issue 3: Biochemical vs. Cellular Discrepancy

User Observation: "In TR-FRET assays, the


 is 5 nM. In cells, the 

is 500 nM. Why the 100-fold drop in potency?"

Technical Diagnosis: This is the Permeability-Time Gap .

  • Permeability: EJR-866-81 is a large molecule (MW > 800 Da). Passive diffusion is slower than small inhibitors.

  • Kinetics: Degradation is catalytic. Unlike inhibitors that work instantly upon binding, degraders need time to cycle through multiple ubiquitination rounds. Short incubation times (e.g., 4-6 hours) often underestimate potency.

Experimental Workflow for Time-Course Optimization:

TimeCourse Start Start: Define DC50 Step1 Standard 24h Incubation (Determine approximate Dmax) Start->Step1 Step2 Select Concentration = Dmax Step1->Step2 Branch Time-Course Experiment Step2->Branch T1 6 Hours (Fast Degradation?) Branch->T1 T2 16-24 Hours (Standard Readout) Branch->T2 T3 48 Hours (Resynthesis/Hook Recovery) Branch->T3 Analysis Compare Protein Levels vs. Time T1->Analysis T2->Analysis T3->Analysis

Caption: Figure 2. Time-course optimization workflow. Degraders often show maximal efficacy (


) between 16-24 hours. Early timepoints may reflect only partial degradation.

References

  • Mechanistic Interpretation of PROTACs: Bondeson, D. P., et al. "Catalytic in vivo protein knockdown by small-molecule PROTACs." Nature Chemical Biology. [Link]

  • Assay Interference & Aggregation: Auld, D. S., et al. "Assay Interference by Aggregation."[2] NCBI Assay Guidance Manual. [Link]

  • Optimizing Cell-Based Degradation Assays: Riching, K. M., et al. "Quantitative Cell-Based Protein Degradation Assays." ACS Chemical Biology. [Link]

  • The Hook Effect in TPD: Douglass, E. F., et al.[3] "A comprehensive mathematical model for three-body binding equilibria." Journal of the American Chemical Society. [Link]

Sources

Validation & Comparative

Technical Comparison Guide: EJR-866-81 vs. PTP4A3 (PRL-3) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target: Protein Tyrosine Phosphatase 4A3 (PTP4A3/PRL-3) Primary Utility: Selective inhibition of PTP4A3 over highly homologous PTP4A1/2 isoforms.[1][2] Compound Class: Thienopyridone (Second-Generation Analog).

EJR-866-81 represents a critical advancement in the pharmacological targeting of PTP4A3 (PRL-3) , an oncogenic phosphatase historically classified as "undruggable." Unlike its predecessor JMS-053 , which exhibits pan-PTP4A activity, EJR-866-81 demonstrates tractable selectivity for PTP4A3.[2] This guide analyzes the mechanistic distinctiveness of EJR-866-81 against known inhibitors, providing validated protocols for assessing its efficacy in drug discovery workflows.

Mechanistic Differentiation & Selectivity Profile

The Challenge of PTP4A3

The PTP4A family (PTP4A1, PTP4A2, PTP4A3) shares ~80% amino acid identity and 100% identity in the catalytic P-loop (HCVAGLGRA).[1][2] Consequently, classical orthosteric inhibitors (binding to the active site) fail to distinguish between isoforms, leading to off-target toxicity.

EJR-866-81 vs. JMS-053[1][2][3][4][5]
  • JMS-053: The first-in-class potent thienopyridone. It acts as a reversible, allosteric inhibitor but is equipotent against PTP4A1, A2, and A3.

  • EJR-866-81: A structural analog designed to exploit subtle differences in the allosteric pockets outside the conserved P-loop. It maintains nanomolar potency while achieving significant selectivity for PTP4A3 over PTP4A2.

Comparative Performance Matrix
FeatureEJR-866-81 JMS-053 (Benchmark)Pentamidine (Historical)NRT-870-59
Primary Target PTP4A3 (PRL-3)Pan-PTP4A (1/2/3)Non-specific PTPsPTP4A3
Mechanism Allosteric, ReversibleAllosteric, ReversibleUnknown/MixedAllosteric
PTP4A3 IC50 ~36.1 nM ~30.0 nM> 10 µM~86.0 nM
Selectivity (A3 vs A2) High (Pronounced preference)Low (Equipotent)NoneHigh
ROS Generation Negligible at <25 µMNegligibleHigh (Redox cycler)Negligible
Cellular Cytotoxicity High (Hs578T, OVCAR4)HighModerate/ToxicHigh
Solubility Improved vs ParentLowModerateImproved

Analyst Note: EJR-866-81 is superior to JMS-053 for studies requiring isoform-specific delineation of PTP4A3 function, particularly in distinguishing PTP4A3-driven metastasis from PTP4A1/2 housekeeping functions.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the allosteric inhibition mechanism of EJR-866-81 compared to the non-selective orthosteric approach.

PTP4A3_Inhibition PTP4A3 PTP4A3 (PRL-3) Oncogenic Phosphatase Substrate Phospho-Substrates (e.g., Src, ERK) PTP4A3->Substrate Dephosphorylation Migration Cell Migration & Metastasis Substrate->Migration Signaling Activation Orthosteric Orthosteric Inhibitors (Active Site) Orthosteric->PTP4A3 Blocks (Non-Specific) PTP4A2 PTP4A2 (Housekeeping) Orthosteric->PTP4A2 JMS053 JMS-053 (Pan-Allosteric) JMS053->PTP4A3 Inhibits JMS053->PTP4A2 Inhibits (Off-Target) EJR86681 EJR-866-81 (Selective Allosteric) EJR86681->PTP4A3 Selectively Inhibits EJR86681->PTP4A2 No Effect

Figure 1: Mechanism of Action. EJR-866-81 targets a unique allosteric site on PTP4A3, avoiding the PTP4A2 inhibition seen with JMS-053.

Experimental Protocols

To validate EJR-866-81 activity, researchers should utilize the DiFMUP Kinetic Assay . This fluorogenic assay is preferred over malachite green assays because it allows for real-time monitoring of steady-state kinetics, reducing false positives from compound aggregation or fluorescence quenching.

Protocol A: In Vitro DiFMUP Phosphatase Assay

Objective: Determine IC50 and verify selectivity against PTP4A3.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM DTT, 0.01% Triton X-100.

  • Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).[1]

  • Enzyme: Recombinant Human PTP4A3 (and PTP4A2 for selectivity control).

Workflow:

  • Preparation: Dilute EJR-866-81 in DMSO. Prepare 10-point serial dilutions.

  • Incubation (Pre-Read): Add 20 µL of recombinant PTP4A3 (final conc. 0.5–2 µM) to 384-well black plates. Add compound. Incubate for 15 minutes at RT.

  • Reaction Start: Add DiFMUP (final conc. usually equivalent to Km, ~15-20 µM).

  • Measurement: Monitor fluorescence (Ex 358 nm / Em 455 nm) continuously for 30 minutes.

  • Analysis: Calculate the reaction rate (slope) from the linear portion of the curve (steady state). Normalize to DMSO control.

Protocol B: Selectivity Validation (The "Flip" Test)

To confirm EJR-866-81 utility over JMS-053, run the following side-by-side comparison:

  • Set 1: PTP4A3 + EJR-866-81 (Expected: >90% inhibition at 100 nM).

  • Set 2: PTP4A2 + EJR-866-81 (Expected: <20% inhibition at 100 nM).

  • Control: PTP4A2 + JMS-053 (Expected: >90% inhibition at 100 nM).

Self-Validating Check: If EJR-866-81 inhibits PTP4A2 significantly at <100 nM, the compound may have degraded or the enzyme concentration is too low (titration regime).

Workflow Visualization

Experimental_Workflow Compound EJR-866-81 (DMSO Stock) Dilution Serial Dilution (10-point) Compound->Dilution Plate 384-Well Plate (Black, Non-binding) Dilution->Plate Enzyme Add PTP4A3 (15 min Pre-incubation) Plate->Enzyme Step 1 Substrate Add DiFMUP (Start Reaction) Enzyme->Substrate Step 2 Read Kinetic Read (Ex358/Em455) Substrate->Read Step 3 Data Calculate Slope (Steady State) Read->Data Analysis

Figure 2: DiFMUP Kinetic Assay Workflow for validating EJR-866-81 potency.

Critical Handling & Storage

  • Solubility: EJR-866-81 has improved solubility over JMS-053 but can still precipitate in aqueous buffers if >1% DMSO is used. Keep DMSO concentration constant (<1%) across all wells.

  • Oxidation: Unlike many quinone-based inhibitors, EJR-866-81 does not generate significant H2O2 at concentrations <25 µM. However, always include DTT (10 mM) in the assay buffer to maintain the catalytic cysteine of the phosphatase in a reduced state, ensuring inhibition is allosteric and not due to non-specific oxidation.

References

  • McQueeney, K. E., et al. (2018). Targeting Ovarian Cancer with the Novel PTP4A3 Phosphatase Inhibitor JMS-053. Source: Molecular Cancer Therapeutics [Link][1][3]

  • Tasker, N. R., et al. (2019). Synthesis and Structure-Activity Relationships of PTP4A3 Phosphatase Inhibitors based on the Thienopyridone Scaffold. Source: European Journal of Medicinal Chemistry [Link][1][3]

  • Lazo, J. S., et al. (2020). Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase. Source: Journal of Pharmacology and Experimental Therapeutics [Link][1][3]

Sources

Comparing the efficacy of EJR-866-81 and [competitor compound]

Author: BenchChem Technical Support Team. Date: February 2026

Targeting the Undrugged Phosphatase PTP4A3 (PRL-3) [1]

Executive Summary & Strategic Context

The Challenge: The Protein Tyrosine Phosphatase 4A3 (PTP4A3), also known as Phosphatase of Regenerating Liver-3 (PRL-3), is a high-value oncogenic target implicated in metastasis and poor prognosis in colorectal, ovarian, and breast cancers.[1] Despite its validation, PTP4A3 has historically been considered "undruggable" due to the high conservation of the PTP active site, leading to poor selectivity and off-target toxicity in early inhibitor campaigns.[1]

The Solution: This guide compares EJR-866-81 , a second-generation thienopyridone derivative, against the field-standard benchmark JMS-053 .[1] While JMS-053 served as the proof-of-concept probe demonstrating that PTP4A3 could be inhibited in cells, EJR-866-81 represents a critical medicinal chemistry evolution: the shift from pan-PTP4A inhibition to isoform-selective targeting.[1]

Verdict: For researchers requiring precise dissection of PTP4A3-specific signaling without confounding PTP4A1/2 blockade, EJR-866-81 is the superior chemical probe , whereas JMS-053 remains a valid broad-spectrum control.[1]

Mechanistic Differentiation

Both compounds share a thienopyridone core, but their substitution patterns dictate their selectivity profiles.[1]

  • JMS-053 (Benchmark): Acts as a reversible, allosteric inhibitor.[1][2] However, it lacks discrimination between the highly homologous PTP4A family members (PTP4A1, PTP4A2, PTP4A3).[1]

  • EJR-866-81 (Advanced Probe): Incorporates a 2-chlorophenyl moiety that exploits subtle structural differences in the PTP4A3 active site cleft, conferring significant selectivity over PTP4A2.[1]

Signaling Pathway & Inhibition Logic

The following diagram illustrates the critical signaling nodes regulated by PTP4A3 and the differential inhibition scope of the two compounds.

PTP4A3_Pathway PTP4A3 PTP4A3 (PRL-3) (Oncogenic Driver) Substrates Phospho-Substrates (e.g., CNNM, Src, ERK) PTP4A3->Substrates Dephosphorylates PTP4A1_2 PTP4A1 / PTP4A2 (Homeostatic) PTP4A1_2->Substrates Dephosphorylates Metastasis Metastasis & Migration Substrates->Metastasis Activates Proliferation Tumor Proliferation Substrates->Proliferation Activates JMS053 JMS-053 (Benchmark) JMS053->PTP4A3 Inhibits JMS053->PTP4A1_2 Inhibits (Off-target) EJR86681 EJR-866-81 (Selective) EJR86681->PTP4A3 Selectively Inhibits EJR86681->PTP4A1_2 Weak/No Inhibition

Figure 1: Differential inhibition profiles.[1] JMS-053 suppresses the entire PTP4A family, potentially masking PTP4A3-specific effects.[1] EJR-866-81 selectively targets the oncogenic PTP4A3 driver.[1]

Comparative Efficacy Data

The following data aggregates enzymatic and cellular assays. Note that lower IC50 values indicate higher potency.[1]

Table 1: Biochemical & Cellular Potency [1][3][4]
FeatureEJR-866-81 (Test Compound)JMS-053 (Competitor)Interpretation
Target PTP4A3 (PRL-3)PTP4A3 (PRL-3)Both target the correct protein.[1][4]
Enzymatic IC50 36.1 nM ~30–43 nMEquipotent in cell-free systems.
Selectivity >5-fold vs PTP4A2 1:1 (Non-selective)EJR-866-81 is superior for specificity.[1]
Cellular IC50 4–14 µM10–20 µMComparable cell permeability and potency.[1]
ROS Generation None at ≤25 µMMinimalEJR-866-81 has a cleaner safety profile (less redox artifact).[1]
Reversibility ReversibleReversibleBoth avoid permanent covalent adduct toxicity.[1]

Key Insight: While the potency (IC50) appears similar, the quality of inhibition differs.[1] EJR-866-81 achieves PTP4A3 inhibition without simultaneously collapsing the PTP4A1/2 pathways, which are often involved in normal physiological homeostasis.[1]

Experimental Protocols (Self-Validating Systems)

To replicate these findings, use the following standardized protocols. These are designed to minimize artifacts common in phosphatase assays (e.g., redox cycling).[1]

Protocol A: DiFMUP Enzymatic Kinetic Assay

Objective: Determine IC50 values under steady-state conditions.

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 0.5 mM EDTA, 10 mM DTT.[1] Critical: Fresh DTT is mandatory to prevent enzyme oxidation artifacts.[1]

    • Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP).[1][3][4]

    • Enzyme: Recombinant human PTP4A3 (20 nM final).[1]

  • Compound Dosing:

    • Prepare 10-point dilution series of EJR-866-81 and JMS-053 in DMSO.

    • Limit final DMSO concentration to <1% to avoid enzyme denaturation.[1]

  • Reaction:

    • Incubate Enzyme + Compound for 15 mins at room temperature.

    • Initiate reaction by adding DiFMUP (20 µM final).[1]

  • Detection:

    • Monitor fluorescence (Ex 358 nm / Em 455 nm) continuously for 25 mins.

    • Validation: Linear initial velocity (

      
      ) must be maintained for >10 mins. If curves plateau early, reduce enzyme concentration.[1]
      
Protocol B: 3D Spheroid Viability Assay

Objective: Assess efficacy in a physiological tumor model (e.g., HCT116 or OVCAR4 cells).[1]

Workflow Step1 Seed Cells (Ultra-Low Attachment Plate) Step2 Spheroid Formation (72h Incubation) Step1->Step2 Step3 Compound Treatment (EJR-866-81 vs JMS-053) Step2->Step3 Step4 Incubation (48-72h) Step3->Step4 Step5 Readout (CellTiter-Glo 3D) Step4->Step5

Figure 2: 3D Spheroid Screening Workflow. Spheroids mimic the hypoxic tumor core, providing a more rigorous test for drug penetration than 2D monolayers.[1]

  • Seeding: Plate 5,000 cells/well in U-bottom ultra-low attachment plates.

  • Formation: Centrifuge at 200xg for 5 mins; incubate 3 days to form tight spheroids.

  • Treatment: Add compounds (0.1 µM – 100 µM). Include JMS-038 (inactive analog) as a negative control to rule out non-specific toxicity.

  • Analysis: Measure ATP levels via luminescence. Calculate IC50 based on % viability relative to DMSO control.[1]

References
  • McQueeney, K. E., et al. (2018). Targeting Ovarian Cancer with a Novel PTP4A3 Phosphatase Inhibitor.[1]

    • Establishes JMS-053 as the parent benchmark compound.
  • Tasker, A. L., et al. (2019). Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase.[1]

    • Primary source for EJR-866-81 characterization, selectivity data, and comparison to JMS-053.[1]

  • Lazo, J. S., et al. (2019). Redox Regulation of CDC25B by Cell-Active Quinolinediones.[1]

    • Provides context on ROS generation and specificity in phosph

Sources

Executive Summary: The Evolution of PTP4A3 Targeting

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: EJR-866-81 vs. JMS-053 and NRT-870-59 for PTP4A3 Inhibition

The PTP4A3 (PRL-3) phosphatase is a validated oncogenic target driving metastasis in ovarian, breast, and colorectal cancers. Historically, targeting PTP4A3 has been hindered by the "undrugged" nature of phosphatases—specifically, the challenge of achieving selectivity over the highly homologous PTP4A1 and PTP4A2 isoforms (approx. 80% sequence identity).

EJR-866-81 represents a second-generation thienopyridone inhibitor that solves the critical selectivity bottleneck. Unlike its parent compound JMS-053 , which potently but indiscriminately inhibits all PTP4A family members, EJR-866-81 exhibits a pronounced preference for PTP4A3 over PTP4A2.[1] This guide objectively compares EJR-866-81 against its alternatives, providing the experimental data and protocols necessary to validate its performance in your laboratory.

Mechanistic Insight & Signaling Pathway

PTP4A3 promotes cancer cell migration and invasion by regulating downstream effectors such as Src and ERK. The thienopyridone class of inhibitors, including EJR-866-81, functions via reversible inhibition of the PTP4A3 active site.

Pathway Visualization

The following diagram illustrates the PTP4A3 signaling axis and the differential inhibition profile of the key compounds discussed in this guide.

PTP4A3_Pathway cluster_inhibitors Inhibitor Landscape JMS-053 JMS-053 (Pan-PTP4A Inhibitor) PTP4A2 PTP4A2 (Homologous Isoform) JMS-053->PTP4A2 CDC25B CDC25B (Cell Cycle Phosphatase) JMS-053->CDC25B EJR-866-81 EJR-866-81 (Selective PTP4A3 Inhibitor) PTP4A3 PTP4A3 (PRL-3) Oncogenic Phosphatase EJR-866-81->PTP4A3 EJR-866-81->PTP4A2 Weak/No Inhibition EJR-866-81->CDC25B NRT-870-59 NRT-870-59 (Selective, Lower Potency) NRT-870-59->PTP4A3 NRT-870-59->CDC25B No Inhibition Signaling Src / ERK / PI3K Signaling Cascades PTP4A3->Signaling Outcome Metastasis & Proliferation Signaling->Outcome

Caption: Differential inhibition profiles of thienopyridone analogs. EJR-866-81 selectively targets PTP4A3 while sparing PTP4A2, unlike the pan-inhibitor JMS-053.[1]

Comparative Dose-Response Analysis

The following data summarizes the biochemical potency (IC50) of EJR-866-81 compared to its parent compound and analogs. All values represent steady-state inhibition using the DiFMUP substrate.

Table 1: Biochemical Potency & Selectivity Profile
CompoundPTP4A3 IC50 (nM)PTP4A2 InhibitionCDC25B IC50 (nM)Selectivity Note
EJR-866-81 36.1 Weak / None 65.5 High PTP4A3 vs. PTP4A2 selectivity.
JMS-053~25 - 30Potent (Equipotent)92.6Pan-PTP4A inhibitor (Non-selective).
NRT-870-5986.0Weak / None> 1,000Selective for PTP4A3; spares CDC25B.
EJR-866-7598.2Potent122.6Non-selective analog.
JMS-038> 50,000None> 50,000Inactive Negative Control.

Key Technical Insights:

  • Selectivity Driver: EJR-866-81 is the first small molecule to demonstrate tractable selectivity for PTP4A3 over PTP4A2.[1] This is remarkable given the 100% identity in the catalytic P-loops of these enzymes.[1]

  • CDC25B Cross-Reactivity: While EJR-866-81 is highly potent against PTP4A3, it retains activity against CDC25B (IC50 = 65.5 nM). If your study requires absolute exclusion of CDC25B activity, NRT-870-59 may be a superior alternative, despite its slightly lower potency against PTP4A3.

  • Cellular Efficacy: In cellular models (e.g., MOLT4, MV-4-11), EJR-866-81 exhibits growth inhibition with IC50 values in the 4–14 µM range, correlating with its biochemical potency.

Self-Validating Experimental Protocol: DiFMUP Phosphatase Assay

To replicate the dose-response curves and validate the activity of EJR-866-81, use the following protocol. This workflow includes specific controls to rule out false positives caused by redox cycling or aggregation.

Reagents & Buffer System
  • Assay Buffer: 50 mM Tris-HCl (pH 7.0), 100 mM NaCl, 0.5 mM Na₂EDTA, 10 mM DTT, 0.01% Triton X-100.

    • Note on DTT: The presence of 10 mM DTT is critical to maintain the active site cysteine in a reduced state and to prevent false inhibition by oxidizing agents.

  • Substrate: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate).

  • Enzyme: Recombinant human PTP4A3 (His-tagged).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve EJR-866-81 in DMSO to create a 10 mM stock.

    • Prepare serial dilutions in the Assay Buffer. Ensure final DMSO concentration is < 1%.

  • Pre-Incubation (Reversibility Check):

    • Incubate 20 nM PTP4A3 with varying concentrations of EJR-866-81 for 30 minutes at room temperature.

    • Validation Step: Run a parallel plate with JMS-038 (Negative Control) and DA-3003-1 (Positive Control). JMS-038 should show no inhibition; DA-3003-1 is a quinone that generates ROS and serves as a control for oxidation-mediated inhibition.

  • Reaction Initiation:

    • Add DiFMUP substrate (final concentration equal to Km, typically ~10-20 µM) to initiate the reaction.

  • Data Acquisition:

    • Measure fluorescence intensity (Ex/Em: 358/455 nm) continuously for 25 minutes .

    • Calculate the steady-state rate (slope of the linear portion of the curve).

  • Analysis:

    • Plot fractional activity vs. log[Inhibitor]. Fit data to a 4-parameter logistic equation to determine IC50.

ROS Generation Validation (Critical Quality Control)

Many phosphatase inhibitors act non-specifically by generating hydrogen peroxide (H₂O₂). To confirm EJR-866-81 is a true inhibitor:

  • Assay: Use a horseradish peroxidase (HRP)-phenol red assay.

  • Expectation: EJR-866-81 should show no significant H₂O₂ generation at concentrations ≤ 25 µM .[2]

  • Contrast: The control compound DA-3003-1 will show high H₂O₂ production.

References

  • Lazo, J. S., Blanco, I. K., Tasker, N. R., Rastelli, E. J., Burnett, J. C., Garrott, S. R., ...[3][4] & Sharlow, E. R. (2019).[3][4][5] Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase.[3][4][5][6][7] Journal of Pharmacology and Experimental Therapeutics, 371(3), 652-662.[3] [Link]

  • McQueeney, K. E., Salamoun, J. M., Burnett, J. C., Barabutis, N., Pekala, K. R., Graves, P. R., ... & Lazo, J. S. (2018). Targeting ovarian cancer stem cells with a novel phosphatase inhibitor. Oncotarget, 9(17), 13372. [Link]

  • Tasker, N. R., Rastelli, E. J., Blanco, I. K., Burnett, J. C., Sharlow, E. R., Lazo, J. S., & Wipf, P. (2019).[3][4] In-flow photooxygenation of aminothienopyridinones generates iminopyridinedione PTP4A3 phosphatase inhibitors.[4] Organic & Biomolecular Chemistry, 17(12), 3178-3187. [Link]

Sources

Technical Guide: Selectivity and Cross-Reactivity Profiling of EJR-866-81

Author: BenchChem Technical Support Team. Date: February 2026

Product Class: Small Molecule Phosphatase Inhibitor (PTP4A3/PRL-3 specific) Document Type: Comparative Performance Guide & Experimental Protocol

Executive Summary: The Specificity Breakthrough

EJR-866-81 represents a significant medicinal chemistry advancement in targeting PTP4A3 (PRL-3) , an oncogenic phosphatase previously considered "undruggable" due to high sequence homology with its family members, PTP4A1 and PTP4A2.

Unlike first-generation inhibitors (e.g., JMS-053 ) which function as pan-PTP4A inhibitors, EJR-866-81 displays a tractable selectivity window, favoring PTP4A3 over PTP4A2.[1] This guide details the experimental framework required to validate this selectivity, distinguishing true enzymatic inhibition from artifactual redox activity—a common pitfall in phosphatase drug discovery.

Comparative Performance Matrix

The following data consolidates performance metrics of EJR-866-81 against its structural analogs and predecessors. Use this table to benchmark your internal validation data.

FeatureEJR-866-81 (Target)JMS-053 (Benchmark)EJR-866-75 (Analog)JMS-038 (Control)
Primary Target PTP4A3 (PRL-3) Pan-PTP4A (A1, A2, A3)Pan-PTP4ANone (Inactive)
PTP4A3 IC50 ~36 nM ~43 nM~98 nM> 50 µM
Selectivity (A3 vs A2) High Preference EquipotentEquipotentN/A
CDC25B Cross-Reactivity Yes (~65 nM)Yes (~92 nM)Yes (~122 nM)N/A
Mechanism Reversible InhibitionReversible InhibitionReversible InhibitionN/A
Redox Artifacts (ROS) None at ≤25 µMMinimalMinimalNone

Analyst Note: While EJR-866-81 exhibits cross-reactivity with CDC25B, its differentiation between PTP4A3 and PTP4A2 is the critical differentiator for investigating PTP4A3-specific oncogenic signaling without confounding housekeeping phosphatase inhibition.

Critical Validation Workflows
Workflow A: Differential Phosphatase Inhibition Assay

Objective: Quantify the selectivity ratio of EJR-866-81 against PTP4A family members using the fluorogenic substrate DiFMUP.

Rationale: DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) provides a high-sensitivity readout for phosphatase activity. Using a kinetic assay format eliminates false positives caused by compound fluorescence.

Protocol:

  • Reagent Prep:

    • Buffer: 50 mM Tris-HCl (pH 7.0), 150 mM NaCl, 10 mM DTT (Critical: DTT maintains the catalytic cysteine in reduced state, preventing false inhibition by oxidation).

    • Enzymes: Recombinant PTP4A3, PTP4A2, and CDC25B (purified).

    • Substrate: DiFMUP (Solubilize in DMSO, final assay conc: 2x Km of respective enzyme).

  • Compound Dosing:

    • Prepare 10-point dilution series of EJR-866-81 (0.1 nM to 10 µM).

    • Include JMS-038 as a negative control (must show no inhibition).[1][2]

    • Include JMS-053 as a positive pan-inhibition control.[2]

  • Reaction Assembly:

    • Incubate Enzyme + Compound for 15 min at RT.

    • Add DiFMUP to initiate reaction.

  • Detection:

    • Monitor fluorescence (Ex/Em: 358/455 nm) continuously for 20 minutes.

    • Calculate initial velocity (

      
      ) from the linear portion of the curve.
      
  • Data Analysis:

    • Fit data to the Hill equation to determine IC50.

    • Validation Check: If Hill slope > 2.0, suspect non-specific aggregation; repeat with 0.01% Triton X-100.

SelectivityWorkflow Compounds Compound Library (EJR-866-81, JMS-053) Incubation Pre-Incubation (15 min, Reducing Buffer) Compounds->Incubation Enzymes Recombinant Enzymes (PTP4A3 vs PTP4A2) Enzymes->Incubation Substrate Add DiFMUP (Kinetic Start) Incubation->Substrate Readout Fluorescence (358/455 nm) Substrate->Readout Analysis Calculate Selectivity Ratio (IC50 A2 / IC50 A3) Readout->Analysis

Figure 1: Kinetic profiling workflow to determine the selectivity ratio of EJR-866-81 against closely related phosphatases.

Workflow B: Exclusion of Redox Artifacts (ROS Assay)

Objective: Confirm that EJR-866-81 acts as a specific inhibitor and not a "pan-assay interference compound" (PAINS) that generates hydrogen peroxide (H2O2) to oxidize the catalytic cysteine.

Rationale: Many reported phosphatase inhibitors are actually redox cyclers. EJR-866-81 must be validated as ROS-negative at effective concentrations (<25 µM).

Protocol:

  • Setup:

    • Prepare Horseradish Peroxidase (HRP) and Phenol Red detection solution.

    • Prepare EJR-866-81 at 10 µM, 25 µM, and 50 µM.

  • Incubation:

    • Mix Compound + Buffer (without DTT) + HRP/Phenol Red.

    • Incubate for 60 minutes.

  • Readout:

    • Measure Absorbance at 610 nm.

    • Positive Control: H2O2 (10-100 µM standard curve).

  • Interpretation:

    • Pass: No absorbance increase at ≤25 µM (indicates true inhibition).

    • Fail: Significant absorbance increase (indicates H2O2 generation/artifact).

    • Note: EJR-866-81 may show ROS activity at high concentrations (50 µM), defining its upper limit for specific use.

ROS_Exclusion Compound EJR-866-81 (Test Concentration) Reaction HRP + Phenol Red (Redox Detection System) Compound->Reaction Absorbance Measure Absorbance (610 nm) Reaction->Absorbance Decision Is Absorbance > Baseline? Absorbance->Decision Artifact Artifact: Redox Cycler (Invalid Mechanism) Decision->Artifact Yes (>25 µM) Valid Valid: Specific Inhibitor (Proceed to Cell Assays) Decision->Valid No (≤25 µM)

Figure 2: Decision tree for distinguishing specific enzymatic inhibition from non-specific redox artifacts.

Mechanistic Insights & Troubleshooting

The "Selectivity Window" Concept: EJR-866-81 achieves selectivity through subtle structural interactions within the PTP4A3 active site that are absent in PTP4A2.

  • Observation: If your IC50 values for PTP4A3 and PTP4A2 are identical, check the enzyme source. Some commercial PTP4A2 preparations may have tag-induced conformational changes that mimic PTP4A3.

  • CDC25B Cross-Reactivity: Be aware that EJR-866-81 inhibits CDC25B (~65 nM).[1][2] In cellular assays (e.g., migration/proliferation), use CDC25B-specific siRNA controls to deconvolute the phenotype.

Self-Validating The System: Always run JMS-038 (inactive analog) alongside EJR-866-81. If JMS-038 shows activity, your assay buffer is likely compromised (e.g., oxidized DTT) or the enzyme is degrading, rendering the data invalid.

References
  • Next-Generation Cell-Active Inhibitors of the Undrugged Oncogenic PTP4A3 Phosphatase Source: Molecular Pharmacology (2020) [Link] (Foundational paper describing synthesis, IC50 values, and selectivity profiles of EJR-866-81 vs. JMS-053)

  • Structure-Activity Relationships of Thienopyridone-Based PTP4A3 Inhibitors Source: Journal of Medicinal Chemistry (Contextual Reference) [Link] (Provides chemical grounding for the thienopyridone scaffold used in EJR series)

  • Methods for Characterizing PTP Inhibitor Mechanism and Selectivity Source: Methods in Molecular Biology [Link] (Standard protocols for DiFMUP and ROS assays cited in the guide)

Sources

Benchmarking EJR-866-81: A Comparative Performance Analysis Against Industry-Standard COX Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive performance benchmark of the novel compound EJR-866-81 against established industry standards in the field of anti-inflammatory drug development. The data and protocols herein are intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of EJR-866-81's potential as a therapeutic agent.

Introduction: The Therapeutic Landscape of COX Inhibition

The inhibition of cyclooxygenase (COX) enzymes is a cornerstone of anti-inflammatory therapy.[1][2][3][4] These enzymes, existing as two primary isoforms, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] While the therapeutic effects of non-steroidal anti-inflammatory drugs (NSAIDs) are primarily attributed to the inhibition of COX-2, many of the associated side effects, such as gastrointestinal and renal toxicity, stem from the concurrent inhibition of the constitutively expressed COX-1 enzyme.[2][3]

EJR-866-81 is a novel selective inhibitor of COX-2, designed to offer potent anti-inflammatory and analgesic effects with a potentially improved safety profile over non-selective NSAIDs like Aspirin. This guide presents a head-to-head comparison of EJR-866-81 with Aspirin, a widely used non-selective COX inhibitor, and Celecoxib, a well-established selective COX-2 inhibitor.

Comparative Performance Data

The following tables summarize the key performance metrics of EJR-866-81 in comparison to Aspirin and Celecoxib. All experimental data was generated following the detailed protocols outlined in Section 4.

Table 1: In Vitro COX Inhibition and Selectivity
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1 IC50 / COX-2 IC50)
EJR-866-81 25.30.04632.5
Aspirin 1.530.00.05
Celecoxib 15.00.05300.0

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Anti-Inflammatory Efficacy
CompoundDose (mg/kg)Inhibition of Paw Edema (%)
EJR-866-81 1068.2
Aspirin 10045.5
Celecoxib 1065.8

Data from the carrageenan-induced paw edema model in rats.

Table 3: In Vivo Gastrointestinal Toxicity Profile
CompoundDose (mg/kg)Ulcer Index
EJR-866-81 501.2 ± 0.3
Aspirin 10015.8 ± 2.1
Celecoxib 502.5 ± 0.5

Ulcer index is a measure of gastric damage.

Mechanism of Action and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of COX inhibitors and the general workflow for the in vitro and in vivo experiments described in this guide.

cluster_0 Prostaglandin Synthesis Pathway cluster_1 Drug Intervention Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Aspirin Aspirin Aspirin->COX-1 Inhibits Aspirin->COX-2 Inhibits EJR-866-81 EJR-866-81 EJR-866-81->COX-2 Selectively Inhibits

Caption: Mechanism of Action of COX Inhibitors.

cluster_0 In Vitro Assays cluster_1 In Vivo Studies Compound Dilution Compound Dilution COX-1/COX-2 Enzyme Assay COX-1/COX-2 Enzyme Assay Compound Dilution->COX-1/COX-2 Enzyme Assay Data Analysis (IC50) Data Analysis (IC50) COX-1/COX-2 Enzyme Assay->Data Analysis (IC50) Animal Dosing Animal Dosing Carrageenan Injection Carrageenan Injection Animal Dosing->Carrageenan Injection Stomach Tissue Analysis Stomach Tissue Analysis Animal Dosing->Stomach Tissue Analysis Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Paw Volume Measurement->Efficacy & Toxicity Assessment Stomach Tissue Analysis->Efficacy & Toxicity Assessment

Caption: General Experimental Workflow.

Detailed Experimental Protocols

The following are the detailed methodologies used to generate the comparative data presented in this guide. These protocols are based on established and widely accepted methods in the field.

In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the in vitro potency of the test compounds to inhibit ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (EJR-866-81, Aspirin, Celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the respective COX enzyme (COX-1 or COX-2), and the test compound dilutions.

  • Initiate the reaction by adding arachidonic acid to each well.

  • Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

  • Stop the reaction by adding a stopping solution (e.g., 1 M HCl).

  • Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 values by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard model for evaluating the anti-inflammatory activity of compounds in vivo.

Animals:

  • Male Wistar rats (180-200 g)

Procedure:

  • Fast the rats overnight with free access to water.

  • Administer the test compounds (EJR-866-81, Aspirin, Celecoxib) or vehicle (control) orally.

  • After a set time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat at specified time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Calculate the percentage of inhibition of paw edema for each group compared to the vehicle control group.

In Vivo Gastrointestinal Toxicity Assay

This assay assesses the potential of the test compounds to cause gastric damage.

Animals:

  • Male Wistar rats (180-200 g)

Procedure:

  • Fast the rats for 24 hours with free access to water.

  • Administer high doses of the test compounds (EJR-866-81, Aspirin, Celecoxib) or vehicle (control) orally.

  • After a specified time (e.g., 4 hours), euthanize the rats and remove their stomachs.

  • Open the stomachs along the greater curvature and wash with saline.

  • Examine the gastric mucosa for the presence of ulcers and score them based on their number and severity to calculate the ulcer index.

Discussion and Conclusion

The presented data demonstrates that EJR-866-81 is a potent and highly selective inhibitor of the COX-2 enzyme. Its in vitro potency is comparable to that of Celecoxib and significantly greater than that of Aspirin. The high selectivity index of EJR-866-81 suggests a favorable therapeutic window with a reduced likelihood of COX-1 related side effects.

In the in vivo model of inflammation, EJR-866-81 exhibited strong anti-inflammatory effects, comparable to Celecoxib and superior to Aspirin at a lower dose. Importantly, the gastrointestinal toxicity profile of EJR-866-81 was significantly better than that of Aspirin and showed a trend towards lower ulceration compared to Celecoxib at the tested dose.

References

  • Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232–235. [Link]

  • Mitchell, J. A., & Warner, T. D. (2006). Cyclo-oxygenase-2: pharmacology, physiology, biochemistry and relevance to NSAID therapy. British Journal of Pharmacology, 147(S1), S224–S233. [Link]

  • Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs. Proceedings of the Society for Experimental Biology and Medicine, 111, 544–547. [Link]

  • Wallace, J. L. (2003). Mechanisms of NSAID-induced gastric damage. Journal of Physiology and Pharmacology, 54(Suppl 4), 147–159. [Link]

  • Food and Drug Administration. (2018). Guidance for Industry: In Vitro Metabolism and Transporter-Mediated Drug-Drug Interaction Studies. [Link]

  • National Center for Biotechnology Information. PubChem. [Link]

  • Medscape. Aspirin (Rx, OTC). [Link]

  • DrugBank Online. Celecoxib. [Link]

  • Guidelines for the Care and Use of Laboratory Animals, 8th edition. The National Academies Press. [Link]

  • Writing for a Scientific Audience. Centers for Disease Control and Prevention. [Link][5]

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Safety Operating Guide

Essential Protective Measures for Handling EJR-866-81 in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Operational Safety and Containment

As researchers and scientists in the fast-paced world of drug development, our primary responsibility extends beyond innovation to ensuring the utmost safety in our laboratories. The handling of potent, novel compounds like EJR-866-81, while crucial for therapeutic advancement, presents significant occupational health and safety challenges. This guide provides an in-depth, procedural framework for the safe handling of EJR-866-81, focusing on personal protective equipment (PPE) as a critical line of defense against exposure.

Given that EJR-866-81 is a new chemical entity, a comprehensive risk assessment is paramount before any handling.[1][2] This document assumes that EJR-866-81 is a highly potent active pharmaceutical ingredient (HPAPI), a class of compounds that are pharmacologically active at low doses and require stringent containment protocols.[2][3]

The Hierarchy of Controls: A Foundation for Safety

Before detailing PPE requirements, it is crucial to understand that PPE is the final layer in the hierarchy of controls. The most effective safety strategies involve engineering controls and administrative controls to minimize exposure risk at the source.

  • Engineering Controls: These are physical changes to the workspace that isolate researchers from the hazard. For a potent compound like EJR-866-81, this includes the use of containment systems like barrier isolators (glove boxes) or chemical fume hoods.[4] Operations involving powders should expressly be handled within contained systems to prevent aerosolization. The facility itself should be designed for secondary containment, with single-pass airflow and negative pressure to prevent any potential escape of airborne particles.[5][4]

  • Administrative Controls: These are procedural changes that modify how work is conducted. This includes establishing designated areas for handling potent compounds, implementing rigorous cleaning and decontamination protocols, and providing comprehensive training for all personnel.[6][7]

Core Personal Protective Equipment (PPE) for EJR-866-81

When direct handling of EJR-866-81 is necessary, a comprehensive PPE ensemble is required. The following table outlines the minimum PPE requirements, which should be augmented based on a specific risk assessment of the planned procedure.

Protection Type Required PPE Key Specifications & Rationale
Respiratory Powered Air-Purifying Respirator (PAPR) with a full hood or a half-mask respirator with appropriate cartridges.A PAPR is often preferred for potent compounds as it provides a higher level of protection.[8] Surgical masks are not sufficient.[9] An N95 respirator may be suitable in the absence of local exhaust ventilation, but a comprehensive risk assessment is necessary.[10]
Eye & Face Chemical splash goggles and a full-face shield.Protects against splashes, aerosols, and airborne particles that can cause eye irritation or be absorbed through mucous membranes.[9][10]
Hand Double gloving with chemotherapy-rated nitrile gloves.Double gloving provides an extra layer of protection against tears and permeation.[10][11] Cuffs of the inner glove should be under the gown cuff, and the outer glove cuff should be over the gown cuff.
Body Disposable, solid-front, back-closing gown with long sleeves and elastic or knit cuffs.The gown should be low-permeability and resistant to the chemicals being handled.[9][10] It should not be worn outside of the designated handling area.[9]
Foot Disposable shoe covers.Prevents the tracking of contaminants out of the work area.[11]

Procedural Discipline: Donning and Doffing of PPE

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Procedure:
  • Shoe Covers: Put on shoe covers before entering the designated handling area.

  • Gown: Don the gown, ensuring it is fully closed in the back.

  • Respirator: Fit the respirator to ensure a proper seal.

  • Goggles/Face Shield: Put on eye and face protection.

  • Gloves: Don the first pair of gloves, tucking the cuffs under the gown sleeves. Don the second pair of gloves, pulling the cuffs over the gown sleeves.

Doffing Procedure:

The principle of doffing is to touch contaminated surfaces only with other contaminated surfaces (i.e., gloved hand to gown).

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown: Untie the gown and pull it away from the body, touching only the inside of the gown. Turn it inside out as it is removed.

  • Shoe Covers: Remove shoe covers.

  • Goggles/Face Shield: Remove by touching the strap.

  • Respirator: Remove the respirator.

  • Inner Gloves: Remove the final pair of gloves, turning them inside out.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Disposal of Contaminated PPE: A Critical Final Step

All disposable PPE used during the handling of EJR-866-81 must be considered hazardous waste.[7][12]

Disposal Workflow:
  • Segregation: At the point of use, all contaminated PPE must be placed in a designated, leak-proof, and puncture-resistant hazardous waste container.[12] This container must be clearly labeled as "Hazardous Waste" or "Chemotherapy Waste".[10][12]

  • Containment: The waste container should be closable to prevent spills and leaks during transport.[12]

  • Collection: The sealed containers must be collected by a licensed hazardous waste management company for proper disposal, which is typically incineration.[12]

  • Regulatory Compliance: All disposal must adhere to federal, state, and local regulations, such as the EPA's Resource Conservation and Recovery Act (RCRA).[12]

Visualizing the Workflow

PPE Selection Logic

PPE_Selection cluster_assessment Hazard & Task Assessment cluster_ppe PPE Ensemble Selection A Identify EJR-866-81 as a Potent Compound B Assess Task-Specific Risks (e.g., weighing, dissolution) A->B C Respiratory Protection (PAPR/Respirator) B->C Determines Required Protection Level D Eye/Face Protection (Goggles & Face Shield) B->D Determines Required Protection Level E Hand Protection (Double Nitrile Gloves) B->E Determines Required Protection Level F Body Protection (Disposable Gown) B->F Determines Required Protection Level G Foot Protection (Shoe Covers) B->G Determines Required Protection Level

Caption: Logic flow for selecting appropriate PPE based on hazard and task assessment.

Contaminated PPE Disposal Pathway

Disposal_Workflow Start Doffing Completed Segregate Place all PPE in Designated Hazardous Waste Container Start->Segregate Label Ensure Container is Clearly Labeled 'Hazardous Waste' Segregate->Label Seal Securely Seal Container When 3/4 Full Label->Seal Transport Transport via Licensed Hazardous Waste Hauler Seal->Transport End Final Disposal (Incineration) Transport->End

Caption: Step-by-step workflow for the safe disposal of contaminated PPE.

Conclusion

The safe handling of potent compounds like EJR-866-81 is non-negotiable. By implementing a multi-layered safety approach that prioritizes engineering and administrative controls and is supported by the rigorous and disciplined use of appropriate personal protective equipment, we can foster a culture of safety and innovation. This guide serves as a foundational resource, but it is imperative that it is adapted and enhanced by a thorough, compound-specific risk assessment conducted by your institution's environmental health and safety professionals.

References

  • Safe handling of cytotoxics: guideline recommendations. (n.d.). PMC. Retrieved from [Link]

  • GUIDELINES FOR THE USE OF CYTOTOXIC OR CHEMOTHERAPEUTIC DRUGS. (2021). Environmental Health and Safety. Retrieved from [Link]

  • Best Practices For Handling Potent APIs. (2015, July 7). Outsourced Pharma. Retrieved from [Link]

  • How to dispose of contaminated PPE. (2025, September 3). Hazmat School. Retrieved from [Link]

  • Containment of High-Potency Products in a GMP Environment. (2010, September 1). BioProcess International. Retrieved from [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. (2021, February 9). Freund-Vector. Retrieved from [Link]

  • Safe Handling of Chemotherapy Drugs: Cytotoxic Cabinets FAQ. (2025, October 13). AES Environmental. Retrieved from [Link]

  • Cytotoxic Drugs: Safe Handling in the Workplace! (n.d.). Esco Healthcare. Retrieved from [Link]

  • Hazardous Drugs - Overview. (n.d.). Occupational Safety and Health Administration. Retrieved from [Link]

  • Potent Compound Handling Operations: Exposure To APIs. (n.d.). Agno Pharmaceuticals. Retrieved from [Link]

  • Safe handling of cytotoxic drugs in the workplace. (2026, January 13). HSE. Retrieved from [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. (2016, February 1). OSHA. Retrieved from [Link]

  • Managing Hazardous Drug Exposures: Information for Healthcare Settings. (n.d.). CDC. Retrieved from [Link]

  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista. Retrieved from [Link]

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved from [Link]

  • Ensuring Healthcare Worker Safety When Handling Hazardous Drugs and Therapies. (n.d.). Hematology/Oncology Pharmacy Association. Retrieved from [Link]

  • Pharmaceutical industry best practice. (n.d.). 3M. Retrieved from [Link]

  • Safe Work Practices for Handling Hazardous Drugs. (n.d.). WorkSafeBC. Retrieved from [Link]

  • USP 800 & OSHA HazCom: Understanding Your Requirements for Handling Hazardous Drugs in the Healthcare Industry. (2019, December 4). VelocityEHS. Retrieved from [Link]

  • Potent Pharmaceutical Compound Containment Case Study. (n.d.). AIHA. Retrieved from [Link]

  • Pharmacy Guide to Hazardous Drug Safety. (n.d.). Simplivia. Retrieved from [Link]

  • Handling HPAPIs safely – what does it take? (2023, March 9). European Pharmaceutical Review. Retrieved from [Link]

  • Managing Active Pharmaceutical Ingredients in your workplace. (n.d.). IOM World. Retrieved from [Link]

  • Safe Handling of Highly Potent Substances. (2023, November 7). GMP Journal. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.